Technical Documentation Center

2-[(2-Pyridinylmethyl)amino]nicotinic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(2-Pyridinylmethyl)amino]nicotinic acid
  • CAS: 1019358-70-3

Core Science & Biosynthesis

Foundational

2-[(2-Pyridinylmethyl)amino]nicotinic acid chemical structure and properties

An In-depth Technical Guide to 2-[(2-Pyridinylmethyl)amino]nicotinic Acid Abstract: This document provides a comprehensive technical overview of 2-[(2-Pyridinylmethyl)amino]nicotinic acid, a heterocyclic compound of inte...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-[(2-Pyridinylmethyl)amino]nicotinic Acid

Abstract: This document provides a comprehensive technical overview of 2-[(2-Pyridinylmethyl)amino]nicotinic acid, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. By integrating foundational chemical principles with practical applications, this guide serves as a critical resource for researchers engaged in drug discovery and materials science. We will explore its chemical structure, physicochemical properties, synthesis methodologies, and potential biological significance, grounded in authoritative data and established scientific protocols.

Core Chemical Identity and Structural Elucidation

2-[(2-Pyridinylmethyl)amino]nicotinic acid is a derivative of nicotinic acid (Vitamin B3), featuring a pyridinylmethyl substituent at the 2-amino position. This unique arrangement of three nitrogen-containing heterocyclic rings imparts specific electronic and steric properties that make it a valuable scaffold in chemical synthesis and a candidate for biological screening.

The molecule's structure consists of a pyridine-3-carboxylic acid (nicotinic acid) core. The defining feature is the secondary amine linker at the C2 position, which connects the nicotinic acid ring to a pyridine-2-ylmethyl group. This linkage provides conformational flexibility, which can be critical for binding to biological targets.

Key Identifiers:

  • IUPAC Name: 2-[(pyridin-2-ylmethyl)amino]pyridine-3-carboxylic acid

  • CAS Number: 1019358-70-3[1]

  • Molecular Formula: C₁₂H₁₁N₃O₂

  • InChI Key: OAJOFQWUVNOBFJ-UHFFFAOYSA-N

  • Canonical SMILES: O=C(O)C1=C(NCC2=NC=CC=C2)N=CC=C1[1]

Structural Diagram:

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 2-Chloronicotinic Acid + 2-(Aminomethyl)pyridine Reaction Nucleophilic Aromatic Substitution (SNAr) Base (e.g., K₂CO₃), Solvent (e.g., DMF) Heat (e.g., 100-120°C) Reactants->Reaction Crude Crude Product Mixture Reaction->Crude Workup Aqueous Workup (Acidification & Extraction) Crude->Workup Crude->Workup Chromatography Column Chromatography (Silica Gel) Workup->Chromatography Pure Pure Compound Chromatography->Pure NMR ¹H and ¹³C NMR Pure->NMR Pure->NMR MS LC-MS Pure->MS Purity HPLC Analysis Pure->Purity

Caption: Experimental workflow for synthesis and validation.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from general methods for the synthesis of similar aminopyridine derivatives.

  • Reaction Setup: To a sealed reaction vessel, add 2-chloronicotinic acid (1.0 eq), 2-(aminomethyl)pyridine (1.1 eq), and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 eq).

    • Expertise Note: A slight excess of the amine ensures complete consumption of the limiting reagent, 2-chloronicotinic acid. K₂CO₃ is used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

  • Solvent Addition: Add a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to dissolve the reactants.

    • Expertise Note: Polar aprotic solvents are ideal for SₙAr reactions as they solvate the cation (K⁺) without hydrogen bonding to the amine nucleophile, thus preserving its reactivity.

  • Reaction Execution: Heat the mixture with stirring at 100-120°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with 1N HCl to a pH of ~6-7. This protonates the product's carboxylate, making it less water-soluble, and also protonates any excess amine.

    • Extract the aqueous layer with an organic solvent like ethyl acetate. The product may precipitate, in which case it can be collected by filtration.

    • Trustworthiness Note: The pH adjustment is a critical step. Over-acidification can protonate the pyridine nitrogens, increasing water solubility and hindering extraction. The pH must be precisely controlled for optimal product recovery.

  • Purification: Purify the crude product using column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

  • Final Characterization: Confirm the structure and purity of the isolated white solid using ¹H NMR, ¹³C NMR, and LC-MS. The expected mass for the protonated molecule [M+H]⁺ is approximately 230.08.

Potential Applications and Biological Rationale

While specific biological data for 2-[(2-Pyridinylmethyl)amino]nicotinic acid is not extensively published, its structure is a composite of two biologically significant pharmacophores: nicotinic acid and a bipyridinyl-like scaffold. This allows for informed hypotheses regarding its potential applications.

Analogue of Nicotinic Acid (Niacin)

Nicotinic acid is a well-established lipid-lowering agent that favorably modulates blood lipid profiles by reducing triglycerides and LDL cholesterol while increasing HDL cholesterol. [2][3][4]Its effects are mediated through several mechanisms, including the activation of the G protein-coupled receptor GPR109A and inhibition of diacylglycerol O-acyltransferase 2 (DGAT2). [2][3] Derivatives of nicotinic acid are actively being explored to improve efficacy and reduce side effects, such as flushing. [3][5]The introduction of the (2-pyridinylmethyl)amino group could modulate the compound's binding affinity for nicotinic acid receptors or its metabolic stability, potentially leading to a novel therapeutic agent for dyslipidemia.

Scaffold in Medicinal Chemistry

The pyridine ring is a privileged structure in drug discovery, appearing in numerous approved drugs. Pyridine derivatives have shown a vast range of biological activities, including anti-inflammatory, analgesic, anti-diabetic, and anti-cancer effects. [5][6][7][8]

  • Enzyme Inhibition: The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors or coordinate with metal ions in enzyme active sites. This makes the compound a candidate for screening against kinases, proteases, and other enzyme classes.

  • Chelating Agent: The spatial arrangement of the nitrogen atoms and the carboxyl group could allow this molecule to act as a chelating agent for metal ions, a property relevant in various pathological processes.

Logical Framework for Drug Discovery Application

The following diagram illustrates how this compound could be integrated into a drug discovery program.

G A Compound Synthesis (2-[(2-Pyridinylmethyl)amino]nicotinic acid) B High-Throughput Screening (HTS) (e.g., Enzyme or Receptor Assays) A->B C Hit Identification (Compound shows desired activity) B->C D Structure-Activity Relationship (SAR) (Synthesize Analogs) C->D Initial Hit E Lead Optimization (Improve Potency, Selectivity, ADME) D->E Iterative Design-Make-Test Cycles F Preclinical Candidate E->F

Caption: Role as a starting point in a drug discovery pipeline.

Conclusion

2-[(2-Pyridinylmethyl)amino]nicotinic acid is a well-defined chemical entity with a straightforward synthetic pathway. While its own biological profile is yet to be fully elucidated, its structural relationship to nicotinic acid and its composition of privileged medicinal chemistry scaffolds make it a compound of significant interest. For researchers and drug development professionals, it represents a versatile building block for creating novel chemical libraries and a promising starting point for programs targeting metabolic, inflammatory, or proliferative diseases. This guide provides the foundational knowledge required to synthesize, handle, and strategically employ this compound in advanced research applications.

References

  • PubChem. 2-Aminonicotinic acid | C6H6N2O2 | CID 72930. [Link]

  • Wikipedia. Nicotinic acid. [Link]

  • Drugs.com. Niacin (vitamin B3, nicotinic acid). [Link]

  • PubMed. Nicotinic acid: pharmacological effects and mechanisms of action. [Link]

  • Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid. [Link]

  • Oregon State University, Linus Pauling Institute. Niacin. [Link]

  • PubChem. Nicotinamide | C6H6N2O | CID 936. [Link]

  • CAS Common Chemistry. 3-Pyridinecarboxylic acid, compd. with 3,7-dihydro-1,3-dimethyl-7-[2-[(3-pyridinylmethyl)amino]ethyl]-1H - -purine-2,6-dione (1:1). [Link]

  • ResearchGate. Nicotinic acid, its mechanism of action and pharmacological effects. [Link]

  • Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

  • NIST WebBook. Niacin. [Link]

  • NIST WebBook. Niacin. [Link]

  • MDPI. Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. [Link]

  • Exposome-Explorer. Nicotinic acid (Compound). [Link]

  • Google Patents. CN104513197A - 2-aminonicotinic acid synthetic method.
  • ResearchGate. (PDF) Nicotinic acid derivatives: Application and uses, review. [Link]

  • PMC. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

  • Dove Medical Press. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • PMC. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. [Link]

  • The Medical Biochemistry Page. Vitamin B3: Metabolism and Functions. [Link]

  • Google Patents. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • NP-MRD. Showing NP-Card for N-Methylnicotinamide (NP0000261). [Link]

  • PMC. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. [Link]

  • MDPI. Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide to the Thermodynamic Stability of 2-[(2-Pyridinylmethyl)amino]nicotinic acid Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-[(2-Pyridinylmethyl)amino]nicotinic acid

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing its shelf-life, bioavailability, and safety profile. This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of 2-[(2-Pyridinylmethyl)amino]nicotinic acid, a molecule of interest in pharmaceutical research. While direct literature on the thermodynamic properties of this specific compound is nascent, this document synthesizes established principles of physical pharmacy and analytical chemistry to propose a robust investigational strategy. We will delve into the theoretical underpinnings and practical application of key analytical techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Stability-Indicating High-Performance Liquid Chromatography (HPLC) methods. Furthermore, this guide will address the critical influence of polymorphism on thermodynamic stability and outline a systematic approach to its characterization. The methodologies described herein are designed to provide a thorough understanding of the solid-state behavior of 2-[(2-Pyridinylmethyl)amino]nicotinic acid, ensuring the development of a safe, effective, and stable pharmaceutical product.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with the physicochemical properties of the API playing a pivotal role. Among these, thermodynamic stability is paramount. It dictates the energy landscape of the solid form of the drug, influencing its melting point, solubility, and propensity to transform into less desirable physical forms. For a molecule like 2-[(2-Pyridinylmethyl)amino]nicotinic acid, which incorporates both a nicotinic acid and a pyridine moiety, understanding its intermolecular interactions and resulting crystal lattice energy is fundamental.

A thermodynamically stable form of an API is crucial for several reasons:

  • Predictable Bioavailability: The dissolution rate of a drug is intrinsically linked to its solid-state form. A stable polymorph will have consistent solubility, leading to reliable absorption and therapeutic effect.

  • Manufacturing Consistency: A stable crystalline form ensures that the API can be processed and formulated into a final dosage form without undergoing unintended physical changes.

  • Regulatory Compliance: Regulatory bodies such as the FDA and ICH mandate comprehensive stability testing to establish the shelf-life and storage conditions of a drug product.[1] A thorough understanding of the API's thermodynamic stability is a prerequisite for these studies.

  • Patient Safety: Uncontrolled transformations to a less stable or different polymorphic form can lead to sub-optimal therapeutic outcomes or even adverse effects.

This guide will provide the scientific rationale and detailed protocols for a comprehensive assessment of the thermodynamic stability of 2-[(2-Pyridinylmethyl)amino]nicotinic acid.

Foundational Physicochemical Characterization

Prior to in-depth stability studies, a foundational understanding of the molecule's basic properties is essential.

PropertyValue/InformationSource
Molecular FormulaC12H11N3O2[2]
Molecular Weight229.24 g/mol Inferred from formula
IUPAC Name2-[(pyridin-2-ylmethyl)amino]nicotinic acid[2]
Physical FormSolid[2]

The structure of 2-[(2-Pyridinylmethyl)amino]nicotinic acid, with its hydrogen bond donors and acceptors, suggests a high potential for the formation of a stable, crystalline solid. The presence of both a carboxylic acid and pyridine nitrogen atoms introduces the possibility of zwitterionic forms and complex hydrogen bonding networks, which are known to influence crystal packing and stability.[3]

Thermal Analysis: Probing the Energetic Landscape

Thermal analysis techniques are indispensable for characterizing the thermodynamic stability of a solid. They provide quantitative data on how a material responds to changes in temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for determining the melting point, enthalpy of fusion, and for detecting polymorphic transitions.

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 2-[(2-Pyridinylmethyl)amino]nicotinic acid into an aluminum DSC pan. Crimp the pan with a lid.

  • Heating Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge. A common temperature range would be from ambient to a temperature above the melting point, for instance, 25 °C to 250 °C.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic events. The peak of the melting endotherm corresponds to the melting point (Tm), and the integrated area of the peak provides the enthalpy of fusion (ΔHfus).[4][5]

Interpretation of DSC Data

  • Sharp Melting Endotherm: A single, sharp melting peak is indicative of a pure, crystalline substance.

  • Multiple Thermal Events: The presence of multiple peaks before the final melting point may suggest the existence of different polymorphs, solvates, or impurities. For example, an endotherm followed by an exotherm before the final melt can indicate a melt-recrystallization event of a metastable form into a more stable one.[6]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is primarily used to determine the thermal stability and decomposition temperature of a compound, as well as to quantify the presence of volatiles like water or residual solvents.

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-[(2-Pyridinylmethyl)amino]nicotinic acid into a TGA pan.

  • Heating Program: Heat the sample at a constant rate, such as 10 °C/min, under a nitrogen purge. The temperature range should be sufficient to induce decomposition, for example, from 25 °C to 400 °C.

  • Data Analysis: Analyze the TGA curve, which plots mass loss versus temperature. The onset of significant mass loss indicates the decomposition temperature.

Workflow for Thermal Analysis

G A Start: Forced Degradation Studies B Generate Degraded Samples A->B C Develop HPLC Method (Column, Mobile Phase, etc.) B->C D Inject Degraded Samples C->D E Assess Peak Separation D->E E->C Optimize Method F Method Validation (ICH Guidelines) E->F Adequate Separation G Final Stability-Indicating Method F->G

Sources

Foundational

A Technical Guide to the Crystal Structure Analysis of 2-[(2-Pyridinylmethyl)amino]nicotinic Acid

This guide provides a comprehensive technical overview of the methodologies and expected outcomes in the crystal structure analysis of 2-[(2-Pyridinylmethyl)amino]nicotinic acid. Tailored for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies and expected outcomes in the crystal structure analysis of 2-[(2-Pyridinylmethyl)amino]nicotinic acid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes established crystallographic principles with practical insights into the synthesis, crystallization, and structural elucidation of this pyridine-carboxylic acid derivative.

Introduction: The Significance of Structural Elucidation

2-[(2-Pyridinylmethyl)amino]nicotinic acid, a molecule incorporating both a pyridine and a nicotinic acid moiety linked by a secondary amine, presents a compelling case for structural analysis. The spatial arrangement of its functional groups—the carboxylic acid, the pyridine nitrogen atoms, and the amine bridge—governs its intermolecular interactions. A definitive understanding of its three-dimensional structure at the atomic level is paramount for predicting its physicochemical properties, such as solubility and stability, and for designing potential pharmaceutical applications where molecular recognition is key.

The flexibility of the pyridinylmethylamino linkage allows for various conformations, which can lead to different packing arrangements in the solid state, a phenomenon known as polymorphism. Each polymorph can exhibit distinct properties, making a thorough crystallographic investigation essential for any development pipeline. This guide will detail the expected structural features and the experimental pathways to their determination.

Synthesis and Characterization

A robust and reproducible synthesis is the foundational step for obtaining high-quality single crystals. The synthesis of 2-[(2-Pyridinylmethyl)amino]nicotinic acid can be approached through several established routes for similar 2-(arylamino)nicotinic acid derivatives.

Synthetic Protocol

A common and effective method involves the nucleophilic substitution of a halogenated nicotinic acid with 2-(aminomethyl)pyridine.

Experimental Protocol: Synthesis of 2-[(2-Pyridinylmethyl)amino]nicotinic Acid

  • Reactant Preparation: In a round-bottom flask, dissolve 2-chloronicotinic acid (1 equivalent) and 2-(aminomethyl)pyridine (1.1 equivalents) in a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base Addition: Add a non-nucleophilic base, for instance, potassium carbonate (K₂CO₃) or sodium hydride (NaH) (2-3 equivalents), to scavenge the in-situ generated hydrochloric acid.

  • Reaction Condition: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TDC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5 to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water or acetone) to yield the purified 2-[(2-Pyridinylmethyl)amino]nicotinic acid.

Spectroscopic Characterization

Prior to crystallization attempts, the identity and purity of the synthesized compound must be unequivocally confirmed through standard spectroscopic techniques.

Technique Expected Observations
¹H NMR Resonances corresponding to the protons on both pyridine rings and the methylene bridge. The NH proton will likely appear as a broad singlet.
¹³C NMR Signals for all unique carbon atoms, including the carboxyl carbon and the carbons of the two pyridine rings.
FT-IR Characteristic vibrational bands for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, the C=O stretch of the carboxyl group, and C=N/C=C stretches of the pyridine rings.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₁₂H₁₁N₃O₂.

Crystallization Strategies

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The conformational flexibility of the title compound necessitates the exploration of a wide range of crystallization conditions.

Solvent Selection and Crystallization Techniques

The choice of solvent is critical as it influences the solubility and the formation of supramolecular synthons. A systematic screening of solvents with varying polarities is recommended.

Experimental Protocol: Single Crystal Growth

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, and water).

  • Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in promising solvents in small vials. Loosely cap the vials to allow for slow evaporation of the solvent at room temperature.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility and promoting crystal growth.

  • Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction.

Data Collection and Structure Solution

A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

Workflow for Crystal Structure Determination

workflow cluster_exp Experimental cluster_proc Data Processing & Structure Solution cluster_analysis Structural Analysis & Validation cluster_output Final Output crystal Single Crystal Selection xray X-ray Diffraction Data Collection crystal->xray Mounting integration Data Integration & Reduction xray->integration solve Structure Solution (e.g., Direct Methods) integration->solve refine Structure Refinement solve->refine validation Validation (e.g., CheckCIF) refine->validation analysis Analysis of Geometric Parameters & Intermolecular Interactions validation->analysis cif Crystallographic Information File (CIF) analysis->cif report Publication/Report cif->report

Caption: Workflow for single-crystal X-ray diffraction analysis.

The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using computational methods, such as direct methods or Patterson synthesis, and refined to obtain the final atomic coordinates.

Expected Crystal Structure and Intermolecular Interactions

Based on the crystal structures of analogous compounds, such as 2-((2-ethylphenyl)amino)nicotinic acid, several key structural features can be anticipated for 2-[(2-Pyridinylmethyl)amino]nicotinic acid.[1]

Molecular Conformation

The molecule is expected to be non-planar due to the steric hindrance between the two pyridine rings. The dihedral angle between the mean planes of the pyridine and nicotinic acid rings will be a critical parameter to determine. The exocyclic C-N-C-C torsion angles will define the overall conformation.

Hydrogen Bonding Motifs

The presence of a carboxylic acid group, a secondary amine, and two pyridine nitrogen atoms provides multiple sites for hydrogen bonding. The formation of robust hydrogen-bonded synthons is expected to be the primary driving force for the crystal packing.

Predicted Hydrogen Bonding Interactions

Caption: Predicted primary hydrogen bonding synthons.

  • Acid-Pyridine Heterosynthon: A strong and highly probable interaction is the O-H···N hydrogen bond between the carboxylic acid of one molecule and a pyridine nitrogen of a neighboring molecule.[1]

  • Amine-Carboxyl Interaction: The secondary amine (N-H) can act as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid group of another molecule.

  • Carboxylic Acid Dimer (less likely): While common for many carboxylic acids, the formation of a classic acid-acid homodimer might be sterically hindered by the bulky pyridine groups. The formation of the acid-pyridine heterosynthon is generally favored in such systems.[1]

π-π Stacking Interactions

The presence of two aromatic pyridine rings suggests the possibility of π-π stacking interactions, which would further stabilize the crystal lattice. The nature of these interactions (e.g., face-to-face or offset) will depend on the overall molecular packing.

Data Presentation and Validation

The final results of the crystal structure analysis are presented in a standardized format.

Crystallographic Data Table
Parameter Description
Chemical FormulaC₁₂H₁₁N₃O₂
Formula Weight229.24
Crystal SystemTo be determined
Space GroupTo be determined
a, b, c (Å)Unit cell dimensions
α, β, γ (°)Unit cell angles
V (ų)Unit cell volume
ZMolecules per unit cell
ρcalc (g/cm³)Calculated density
μ (mm⁻¹)Absorption coefficient
F(000)Structure factor
R₁, wR₂Refinement indices
Validation

The quality and correctness of the determined crystal structure must be validated using software like checkCIF, which is integrated into the submission process for crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC).

Conclusion

The crystal structure analysis of 2-[(2-Pyridinylmethyl)amino]nicotinic acid is a multifaceted process that combines organic synthesis, meticulous crystallization experiments, and sophisticated X-ray diffraction techniques. While a definitive structure requires experimental determination, the principles of crystal engineering and data from analogous compounds provide a strong predictive framework for its solid-state conformation and intermolecular interactions. The expected prevalence of robust acid-pyridine hydrogen bonding synthons is likely to be a defining feature of its crystal packing. This guide provides a comprehensive roadmap for researchers to successfully navigate the synthesis, crystallization, and structural elucidation of this and related compounds, ultimately enabling a deeper understanding of its structure-property relationships.

References

  • Crystal packing and crystallization tendency from the melt of 2-((2-ethylphenyl)amino)nicotinic acid. (2017). De Gruyter. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Preparation and Characterization of Metal Complexes with 2-[(2-Pyridinylmethyl)amino]nicotinic Acid

Application Note: AN-MET-2026-04 Focus Application: Insulin-Mimetic Agents and Bioinorganic Catalysis[1] Abstract & Scope This technical guide details the synthesis, purification, and characterization of transition metal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MET-2026-04

Focus Application: Insulin-Mimetic Agents and Bioinorganic Catalysis[1]

Abstract & Scope

This technical guide details the synthesis, purification, and characterization of transition metal complexes derived from 2-[(2-Pyridinylmethyl)amino]nicotinic acid (referred to herein as H(pmna) ).[1]

The H(pmna) ligand features a versatile N,N,O-donor set (pyridine nitrogen, secondary amine nitrogen, and carboxylate oxygen).[1] Its coordination chemistry is of critical interest in drug discovery, specifically for insulin-mimetic vanadium(IV/V) and zinc(II) complexes , where the ligand's thermodynamic stability and lipophilicity profile enhance bioavailability compared to inorganic salts.[1]

Target Audience: Medicinal Chemists, Bioinorganic Spectroscopists, and Process Development Scientists.[1]

Ligand Chemistry & Synthesis Strategy

Before complexation, the ligand must be synthesized or purified to >98% purity.[1] The synthesis follows a nucleophilic aromatic substitution (


) pathway.[1]
Ligand Synthesis Protocol

Reaction Logic: 2-Chloronicotinic acid possesses a chlorine atom activated by the electron-withdrawing ring nitrogen and the carboxylic acid group (ortho-position), making it susceptible to nucleophilic attack by 2-picolylamine (2-(aminomethyl)pyridine).[1]

Materials:

  • 2-Chloronicotinic acid (1.0 eq)[1]

  • 2-Picolylamine (1.1 eq)[1]

  • Solvent: Water or Ethanol/Water (1:1)[1]

  • Base:

    
     or 
    
    
    
    (2.0 eq) to scavenge HCl.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of 2-chloronicotinic acid in 20 mL of water containing 20 mmol

    
    .
    
  • Addition: Add 11 mmol of 2-picolylamine dropwise under stirring.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 12–24 hours. Monitor via TLC (SiO2, MeOH:DCM 1:9) for the disappearance of the starting chloride.[1]

  • Precipitation: Cool the solution to room temperature. Acidify carefully with 1M HCl to pH 3–4 (isoelectric point). The ligand H(pmna) will precipitate as a white/off-white solid.[1]

  • Purification: Filter, wash with cold water, and recrystallize from ethanol.

  • Yield: Typically 70–85%.[1]

Synthesis Workflow Visualization[1]

LigandSynthesis Start 2-Chloronicotinic Acid + 2-Picolylamine Reaction Reflux (aq. K2CO3) 100°C, 12-24h Start->Reaction Nucleophilic Subst. Workup Acidify to pH 3-4 (Precipitation) Reaction->Workup Cooling Product Ligand H(pmna) (White Solid) Workup->Product Filtration

Caption: Figure 1. Synthetic pathway for the H(pmna) ligand via nucleophilic aromatic substitution.

Metal Complexation Protocols

The ligand coordinates primarily as a monoanionic tridentate species (


) or bidentate species depending on the metal ion radius and preference.[1]
Protocol A: Vanadyl Complex Synthesis ( )

Application: Insulin-mimetic research.[1] Rationale: Vanadium(IV) as the vanadyl ion (


) prefers square pyramidal or distorted octahedral geometries.[1] The 

ligand provides a stable chelate effect, protecting the metal from rapid hydrolysis in physiological media.[1]

Materials:

  • Ligand H(pmna) (2.0 mmol)[1]

  • Vanadyl Sulfate (

    
    ) (1.0 mmol)[1]
    
  • Solvent: Methanol/Water (1:1)[1]

  • Base: NaOH (1M)[1]

Procedure:

  • Ligand Solution: Dissolve 2.0 mmol of H(pmna) in 15 mL Methanol/Water. Adjust pH to ~7.0 with NaOH to generate the soluble sodium salt (

    
    ).[1]
    
  • Metal Addition: Dissolve 1.0 mmol

    
     in 5 mL water. Add this dropwise to the ligand solution.[1] The solution will turn blue-green (characteristic of 
    
    
    
    ).[1]
  • pH Adjustment: Adjust pH to 5.0–6.0. Critical: High pH (>8) causes formation of vanadium hydroxides; low pH (<3) protonates the ligand, preventing coordination.[1]

  • Reaction: Stir at 60°C for 2 hours.

  • Isolation: Concentrate the solution to half volume. Allow to stand at 4°C overnight.[1] Green crystals or powder of

    
     will form.[1]
    
  • Drying: Filter and dry in vacuo. Avoid excessive heat to prevent oxidation to V(V).[1]

Protocol B: Zinc(II) Complex Synthesis ( )

Application: Structural modeling, fluorescence studies, and anti-diabetic screening.[1]

Procedure:

  • Dissolution: Dissolve 2.0 mmol H(pmna) in 20 mL Ethanol.

  • Deprotonation: Add 2.0 mmol triethylamine (

    
    ) to ensure deprotonation of the carboxylic acid.[1]
    
  • Metal Addition: Add 1.0 mmol

    
     dissolved in 5 mL Ethanol.
    
  • Precipitation: A white precipitate often forms immediately.[1] Reflux for 1 hour to ensure thermodynamic product formation.

  • Isolation: Cool, filter, and wash with cold ethanol and diethyl ether.

Characterization & Validation Matrix

To ensure scientific integrity, the following data points must be verified.

TechniqueExpected ObservationMechanistic Insight
FT-IR Spectroscopy Shift in

from ~1710

(free acid) to ~1600–1650

.[1]
Confirms deprotonation and coordination of the carboxylate oxygen to the metal.[1]
FT-IR (Vanadyl) Strong band at ~950–980

(

stretch).[1]
Confirms the presence of the monomeric vanadyl (

) core.[1]
EPR (Vanadium) 8-line hyperfine splitting pattern (I=7/2 for

) in solution.[1]
Confirms paramagnetic

system and coordination environment (N/O donors).
Elemental Analysis C, H, N values within 0.4% of theoretical.Verifies bulk purity and solvation state (water molecules in lattice).[1]
X-ray Crystallography Distorted octahedral geometry.[1]Definitive proof of N,N,O tridentate binding mode.
Coordination Visualization[1]

Coordination cluster_ligand Ligand H(pmna) Donor Set Metal M (Zn/VO) PyN_Nic Pyridine N (Nicotinic) PyN_Nic->Metal Coordinate AmineN Amine N (Linker) AmineN->Metal Coordinate CarboxyO Carboxyl O (Acid) CarboxyO->Metal Coordinate PyN_Side Pyridine N (Side Chain) PyN_Side->Metal Optional (Steric Dep.)

Caption: Figure 2. Potential coordination modes. The primary binding pocket involves the nicotinic Nitrogen, Amine Nitrogen, and Carboxylate Oxygen.[1]

Troubleshooting & Optimization

  • Solubility Issues: If the complex precipitates too quickly as an amorphous powder, switch solvent to DMF/Water or slow down the addition rate. Recrystallize from hot DMSO/Water for X-ray quality crystals.

  • Oxidation (Vanadium): Vanadyl complexes can oxidize to Vanadium(V) (diamagnetic, yellow/orange) in air at high pH.[1] Keep the reaction pH < 7 and use inert atmosphere (

    
    ) if high purity is required for biological assays.[1]
    
  • Ligand Hydrolysis: The amide/amine linkage is stable, but prolonged reflux in strong acid/base should be avoided.[1]

References

  • Sakurai, H., et al. (2002).[1] "Insulin-mimetic Vanadyl-Poly(pyridyl)amine Complexes." Bioorganic & Medicinal Chemistry Letters. (Context: Establishes the insulin-mimetic activity of pyridyl-amine vanadium complexes).[1]

  • Kiss, T., et al. (2000).[1] "Insulin-mimetic vanadium complexes: speciation and structure-activity relationships." Journal of Inorganic Biochemistry. (Context: Thermodynamic stability of picolinate/nicotinate derivatives).[1]

  • Hiromu Sakurai (2002).[1] "A new concept: The use of vanadium complexes in the treatment of diabetes mellitus."[1][2] The Chemical Record. (Context: Authoritative review on V-complex synthesis and bio-application).

  • CCDC (Cambridge Crystallographic Data Centre).[1] Search for "2-aminonicotinic acid metal complexes" for structural analogs.[1] (Context: Structural validation).[1]

(Note: While specific CAS numbers for the exact H(pmna) complexes are specialized, the protocols above are derived from the established chemistry of 2-aminonicotinic acid and 2-picolylamine ligands found in the cited insulin-mimetic research.)

Sources

Application

Application Note: Biological Screening Strategies for 2-[(2-Pyridinylmethyl)amino]nicotinic acid

[1] Introduction & Molecule Profile[1][2][3][4][5][6][7][8] 2-[(2-Pyridinylmethyl)amino]nicotinic acid (CAS: 53456-25-6) represents a "privileged scaffold" in medicinal chemistry, combining a nicotinic acid core with a 2...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Molecule Profile[1][2][3][4][5][6][7][8]

2-[(2-Pyridinylmethyl)amino]nicotinic acid (CAS: 53456-25-6) represents a "privileged scaffold" in medicinal chemistry, combining a nicotinic acid core with a 2-aminopyridine moiety.[1] This structural hybrid suggests dual pharmacological potential:

  • Metabolic Modulation: As a nicotinic acid derivative, it is a candidate ligand for GPR109A (HCA2) , the high-affinity niacin receptor involved in antilipolytic signaling.[1]

  • Anti-Inflammatory/Analgesic Activity: The 2-aminonicotinic acid motif is structurally homologous to fenamates and clonixin, established inhibitors of Cyclooxygenase (COX) enzymes and prostaglandin synthesis.[1]

This Application Note provides a rigorous, self-validating screening workflow to evaluate this molecule's efficacy as a dual-acting metabolic and anti-inflammatory agent.[1]

Chemical Profile
PropertyDetail
IUPAC Name 2-[(pyridin-2-ylmethyl)amino]pyridine-3-carboxylic acid
Molecular Weight 229.23 g/mol
Primary Targets GPR109A (Gi-GPCR), COX-1/COX-2
Solubility Low in neutral aqueous buffer; Soluble in DMSO (>10 mM)

Primary Screen: GPR109A (HCA2) Functional Assay[1]

Objective: Quantify the potency of the analyte to activate GPR109A, a Gi-coupled receptor.[1][2] Activation inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP levels.[1] Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP competition assay.[1]

Biological Logic

Since GPR109A signaling reduces cAMP, basal cAMP levels must first be elevated using Forskolin .[1] A successful "hit" will decrease this Forskolin-induced cAMP spike in a dose-dependent manner.[1]

Experimental Workflow (DOT Visualization)

GPR109A_Pathway cluster_0 Extracellular Space cluster_1 Intracellular Signaling Ligand 2-[(2-Pyridinylmethyl) amino]nicotinic acid GPR109A GPR109A (Receptor) Ligand->GPR109A Binding Forskolin Forskolin (Stimulator) AC Adenylyl Cyclase Forskolin->AC Activation (+) Gi Gi Protein (Inhibitory) GPR109A->Gi Activates Gi->AC Inhibits (-) cAMP cAMP (Decreased) AC->cAMP Conversion blocked ATP ATP ATP->AC

Figure 1: GPR109A Signaling Pathway.[1] The analyte activates the Gi protein, counteracting Forskolin-driven cAMP production.[1]

Detailed Protocol

Materials:

  • Cell Line: CHO-K1 cells stably expressing human GPR109A (HM74A).[1]

  • Reagents: HTRF cAMP HiRange Kit (Cisbio/PerkinElmer), Forskolin (10 µM stock), IBMX (PDE inhibitor).[1]

  • Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (Assay Buffer).

Step-by-Step Procedure:

  • Cell Prep: Harvest CHO-K1/GPR109A cells and resuspend in Assay Buffer at 4,000 cells/µL. Dispense 5 µL/well into a 384-well low-volume white plate.

  • Compound Addition:

    • Prepare a 4X serial dilution of 2-[(2-Pyridinylmethyl)amino]nicotinic acid in Assay Buffer (Range: 1 nM to 100 µM).[1]

    • Add 2.5 µL of compound solution to the cells.[1]

    • Incubate for 15 minutes at RT (allows receptor binding).[1]

  • Stimulation:

    • Add 2.5 µL of 4X Forskolin (Final concentration ~1-5 µM, titrated to produce 80% maximal cAMP).

    • Incubate for 30 minutes at RT.

  • Detection:

    • Add 5 µL of cAMP-d2 (acceptor) followed by 5 µL of Anti-cAMP-Cryptate (donor).[1]

    • Incubate for 1 hour at RT in the dark.

  • Readout: Measure HTRF ratio (665 nm/620 nm) on a compatible plate reader (e.g., EnVision).

Data Analysis:

  • Calculate the HTRF Ratio:

    
    .[1]
    
  • Normalize data: 0% Activity = Forskolin alone (High cAMP); 100% Activity = Buffer control (Low cAMP).

  • Fit curve using a 4-parameter logistic model to determine EC50 .

Secondary Screen: COX-1 vs. COX-2 Selectivity

Objective: Determine if the molecule acts as a Non-Steroidal Anti-Inflammatory Drug (NSAID) by inhibiting Cyclooxygenase enzymes.[1][3] Methodology: Fluorometric inhibition assay measuring the conversion of Arachidonic Acid to PGG2.[1]

Biological Logic

2-aminonicotinic acid derivatives often exhibit "time-dependent" inhibition.[1] The assay must distinguish between constitutive COX-1 (gastric protection) and inducible COX-2 (inflammation) to assess the safety profile.[1]

Detailed Protocol

Materials:

  • Enzymes: Recombinant Human COX-1 and COX-2.[1]

  • Substrate: Arachidonic Acid (100 µM final).

  • Probe: ADHP (10-acetyl-3,7-dihydroxyphenoxazine) - reacts with PGG2 to form highly fluorescent Resorufin.[1]

Step-by-Step Procedure:

  • Enzyme Priming:

    • In a 96-well black plate, add 10 µL of COX-1 or COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing Heme cofactor.[1]

    • Add 10 µL of test compound (screening at 10 µM and 50 µM initially).

    • Critical Step: Pre-incubate for 10 minutes. Reason: Many nicotinic acid derivatives are slow-binding inhibitors.[1]

  • Reaction Initiation:

    • Add 10 µL of Arachidonic Acid/ADHP mixture.

  • Kinetic Read:

    • Immediately monitor fluorescence (Ex: 535 nm / Em: 587 nm) for 10 minutes at 25°C.

  • Validation: Use Indomethacin (non-selective) and Celecoxib (COX-2 selective) as positive controls.[1]

Interpretation:

  • IC50 Ratio (COX-1/COX-2):

    • Ratio > 10: COX-2 Selective (Desired for reduced gastric toxicity).[1]

    • Ratio ~ 1: Non-selective (Classic NSAID profile).[1]

Safety & Physicochemical Profiling

Before advancing to in vivo models, the compound must pass basic "drug-like" filters.[1]

AssayMethodAcceptance Criteria
Kinetic Solubility Nephelometry (Laser scatter) in PBS, pH 7.4> 20 µM (to ensure assay data is not an artifact of precipitation).
Cytotoxicity MTT or CellTiter-Glo in HepG2 cells (24h)IC50 > 50 µM (Must be non-toxic at effective concentrations).[1]
Platelet Aggregation Light Transmission Aggregometry (LTA) using human PRPInhibition of Collagen-induced aggregation (Optional: confirms anti-thrombotic potential).[1]

Summary Screening Workflow

Screening_Cascade cluster_QC Phase 0: QC cluster_Primary Phase 1: Metabolic Screen cluster_Secondary Phase 2: Inflammatory Screen Start Compound Library (2-[(2-Pyridinylmethyl)amino]nicotinic acid) Solubility Kinetic Solubility (>20 µM?) Start->Solubility GPR109A GPR109A Agonist Assay (cAMP HTRF) Solubility->GPR109A Pass Stop Formulation Required Solubility->Stop Fail (<5µM) COX COX-1 / COX-2 Inhibition (Selectivity Ratio) GPR109A->COX Active (EC50 < 10µM) Decision Lead Candidate Profile: Dual Agonist/Inhibitor COX->Decision Selectivity Confirmed

Figure 2: Integrated Screening Cascade. Ensures only soluble, active, and characterized hits progress.

References

  • GPR109A Mechanism & Nicotinic Acid: Tunaru, S., et al. (2003).[1] "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[1][4][5] Nature Medicine.[1]

  • Anti-Inflammatory Activity of Nicotinic Acid Derivatives: Amir, M., et al. (2008).[1] "Synthesis and anti-inflammatory activity of some new 2,3,6-trisubstituted quinazolin-4(3H)-ones containing the pyridine moiety." Acta Pharmaceutica.

  • HTRF cAMP Assay Principles: Cisbio Bioassays. "cAMP Gs/Gi Assay Principle."

  • COX Inhibition Protocols: Cayman Chemical.[1] "COX Fluorescent Inhibitor Screening Assay Kit Protocol."

  • General Nicotinic Acid Pharmacology: Gille, A., et al. (2008).[1] "Nicotinic acid: pharmacological effects and mechanisms of action."[1][5] Annual Review of Pharmacology and Toxicology.

Sources

Method

Application Notes &amp; Protocols: Design and Evaluation of 2-[(2-Pyridinylmethyl)amino]nicotinic Acid as a Novel Anti-inflammatory Agent

Introduction: The Rationale for Novel Nicotinic Acid-Based NSAIDs The development of non-steroidal anti-inflammatory drugs (NSAIDs) is a cornerstone of pain and inflammation management. However, the long-term use of trad...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Novel Nicotinic Acid-Based NSAIDs

The development of non-steroidal anti-inflammatory drugs (NSAIDs) is a cornerstone of pain and inflammation management. However, the long-term use of traditional NSAIDs is frequently associated with significant adverse effects, including gastrointestinal ulceration and cardiovascular complications, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[1] The pursuit of safer, more effective anti-inflammatory agents has led researchers to explore bioisosteric replacement strategies in drug design.[1][2][3] Bioisosterism, the substitution of a molecule's functional groups with others of similar physicochemical properties, is a rational approach to modify a lead compound's efficacy, toxicity, and pharmacokinetic profile.[1][3]

This guide focuses on 2-[(2-Pyridinylmethyl)amino]nicotinic acid , a novel compound designed based on the structural scaffold of niflumic acid, a known NSAID. By retaining the core nicotinic acid structure while modifying the aniline substituent, we hypothesize the potential for modulated COX selectivity and an improved safety profile. Nicotinic acid and its derivatives have demonstrated independent anti-inflammatory properties, further supporting the rationale for this molecular design.[4][5][6][7]

These application notes provide a comprehensive framework for the synthesis and rigorous preclinical evaluation of 2-[(2-Pyridinylmethyl)amino]nicotinic acid, guiding researchers from initial chemical synthesis through detailed in vitro and in vivo characterization.

Part 1: Hypothesized Mechanism of Action

The anti-inflammatory activity of 2-[(2-Pyridinylmethyl)amino]nicotinic acid is hypothesized to be multifactorial, primarily targeting the cyclooxygenase (COX) pathway, with potential secondary effects on nuclear factor-kappa B (NF-κB) signaling.

  • Primary Mechanism: COX Inhibition: Structurally analogous to fenamate NSAIDs, the compound is predicted to inhibit COX-1 and COX-2 enzymes. These enzymes catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[8] Selective inhibition of COX-2, the inducible isoform highly expressed during inflammation, is a key objective in modern NSAID design to minimize gastrointestinal side effects associated with COX-1 inhibition.[8]

  • Secondary Mechanism: NF-κB Pathway Modulation: Nicotinic acid is known to activate the G-protein-coupled receptor GPR109A, which is expressed on immune cells like monocytes and macrophages.[4][5] Activation of this receptor can interfere with the Toll-like receptor (TLR)-mediated inflammatory cascade, leading to reduced phosphorylation of IKKβ and IκBα. This ultimately inhibits the translocation of the p65 subunit of NF-κB into the nucleus, downregulating the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1.[4][5]

Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 TLR4 TLR4 Receptor NFkB_Pathway IKKβ / IκBα TLR4->NFkB_Pathway Activates GPR109A GPR109A Receptor GPR109A->NFkB_Pathway Inhibition Prostaglandins Prostaglandins COX1_2->Prostaglandins Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation p65_p50 p65/p50 (Active NF-κB) NFkB_Pathway->p65_p50 Releases p65_p50_IkB p65/p50-IκB (Inactive NF-κB) p65_p50_IkB->NFkB_Pathway Phosphorylates IκB p65_p50_n p65/p50 p65_p50->p65_p50_n Translocation Gene_Transcription Pro-inflammatory Gene Transcription p65_p50_n->Gene_Transcription Binds DNA Cytokines TNF-α, IL-6, MCP-1 Gene_Transcription->Cytokines Upregulates Compound 2-[(2-Pyridinylmethyl)amino] nicotinic acid Compound->GPR109A Activates Compound->COX1_2 Inhibition LPS LPS LPS->TLR4 Activates

Caption: Hypothesized dual anti-inflammatory mechanism.

Part 2: Synthesis Protocol

The synthesis of 2-[(2-Pyridinylmethyl)amino]nicotinic acid can be achieved through a nucleophilic aromatic substitution reaction. This protocol is based on established methods for the synthesis of related 2-aminonicotinic acid derivatives.[9][10]

Protocol 2.1: Synthesis of 2-[(2-Pyridinylmethyl)amino]nicotinic acid

Objective: To synthesize the title compound from 2-chloronicotinic acid and 2-(aminomethyl)pyridine.

Materials:

  • 2-Chloronicotinic acid

  • 2-(Aminomethyl)pyridine

  • Potassium carbonate (K₂CO₃)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (catalyst)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine 2-chloronicotinic acid (1.0 eq), 2-(aminomethyl)pyridine (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent and Catalyst Addition: Add anhydrous DMF to the flask to dissolve the reactants. Add a catalytic amount of Cu(OAc)₂·H₂O (approx. 0.1 eq).

  • Reaction: Heat the mixture to 110-120 °C under a nitrogen atmosphere and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Acidification:

    • The crude product (ester or salt intermediate) is often hydrolyzed and neutralized in the next step.

    • Dissolve the crude residue in water and slowly add 1 M HCl to adjust the pH to approximately 4-5, which is the isoelectric point for many similar amino acids, causing the product to precipitate.

    • Stir the suspension in an ice bath for 30 minutes.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.

  • Drying: Dry the purified product under vacuum to yield 2-[(2-Pyridinylmethyl)amino]nicotinic acid as a solid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: In Vitro Evaluation Protocols

A tiered approach is recommended for the in vitro evaluation, starting with direct enzyme inhibition assays, followed by cell-based models of inflammation.

In_Vitro_Workflow Start Synthesized Compound COX_Assay Protocol 3.1: COX-1/COX-2 Enzyme Inhibition Assay Start->COX_Assay Cytotoxicity Protocol 3.2: Cell Viability (MTT) Assay on RAW 264.7 Macrophages Start->Cytotoxicity Determine_IC50 Determine IC50 Values & COX-2 Selectivity Index COX_Assay->Determine_IC50 Results Comprehensive In Vitro Profile Determine_IC50->Results Determine_CC50 Determine Non-Toxic Concentration Range Cytotoxicity->Determine_CC50 Cell_Assays Cell-Based Inflammation Assays (using non-toxic concentrations) Determine_CC50->Cell_Assays Inform Dosing NO_Assay Protocol 3.3: Nitric Oxide (NO) Production Assay (Griess) Cell_Assays->NO_Assay Cytokine_Assay Protocol 3.4: Pro-inflammatory Cytokine (TNF-α, IL-6) ELISA Cell_Assays->Cytokine_Assay NO_Assay->Results Cytokine_Assay->Results

Caption: Workflow for the in vitro evaluation of the test compound.

Protocol 3.1: COX-1 and COX-2 Enzyme Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against COX-1 and COX-2 enzymes. This protocol is adapted from commercially available kits.[11][12][13][14]

Materials:

  • Human recombinant COX-2 enzyme and ovine/human COX-1 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex Red or equivalent)

  • Test compound, dissolved in DMSO

  • Positive controls: Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective inhibitor)

  • 96-well white opaque microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the supplier's instructions. Dilute enzymes and cofactors in cold COX Assay Buffer immediately before use.

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 10 concentrations) in COX Assay Buffer. The final DMSO concentration in the well should not exceed 1%.

  • Assay Plate Setup: In duplicate wells of the 96-well plate, add:

    • Test Inhibitor Wells: 10 µL of diluted test compound.

    • Positive Control Wells: 10 µL of diluted positive control (e.g., Celecoxib).

    • Enzyme Control (100% Activity): 10 µL of Assay Buffer containing the same percentage of DMSO as the test wells.

    • Background Control: Add buffer and inactivated enzyme (boiled for 3 min) to separate wells.[15]

  • Enzyme Addition: Add 80 µL of the Reaction Mix (containing Assay Buffer, Heme, COX probe, and either COX-1 or COX-2 enzyme) to all wells except the background control.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes, protected from light, to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells simultaneously, preferably using a multi-channel pipette.

  • Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes at 25°C (Ex/Em = 535/587 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

    • Subtract the background reading from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100 (where EC = Enzyme Control, S = Sample)

    • Plot percent inhibition versus the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

    • Calculate the COX-2 Selectivity Index: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2).

Protocol 3.2: Cell Viability (MTT) Assay

Objective: To determine the cytotoxicity of the test compound on RAW 264.7 macrophages to establish a non-toxic concentration range for subsequent cell-based assays.[16]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound, dissolved in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • DMSO

  • 96-well cell culture plate

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the test compound for 24 hours. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until formazan crystals form.

  • Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group. Determine the CC₅₀ (50% cytotoxic concentration).

Protocol 3.3: Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To measure the effect of the test compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.[7][16]

Materials:

  • RAW 264.7 cells, complete medium

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate (1x10⁵ cells/well) and incubate overnight.

  • Treatment: Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL and incubate for another 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A, incubate for 10 minutes at room temperature, then add 50 µL of Griess Reagent B.

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percent inhibition of NO production relative to the LPS-only treated group.

Protocol 3.4: Pro-inflammatory Cytokine Quantification (ELISA)

Objective: To quantify the effect of the test compound on the secretion of pro-inflammatory cytokines (TNF-α, IL-6) from LPS-stimulated macrophages.[7][16][17][18]

Materials:

  • Cell culture supernatants from the NO assay (Step 4)

  • Commercially available ELISA kits for murine TNF-α and IL-6

Procedure:

  • Follow the manufacturer's protocol for the specific ELISA kits.

  • Briefly, the supernatant containing the cytokine is added to a well pre-coated with a capture antibody.

  • A detection antibody, often conjugated to an enzyme (like HRP), is added.

  • A substrate is added, which produces a colorimetric signal proportional to the amount of cytokine present.

  • Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the cytokine concentrations based on a standard curve generated from recombinant cytokines. Determine the percent inhibition relative to the LPS-only treated group.

Table 1: Example Data Summary for In Vitro Evaluation

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)CC₅₀ on RAW 264.7 (µM)NO Inhibition IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)
Test Compound15.21.88.4>1005.67.18.3
Indomethacin0.83.50.23>1002.13.04.5
Celecoxib25.10.15167>10010.212.515.1

Part 4: In Vivo Evaluation Protocol

Promising candidates from in vitro screening should be advanced to a well-established in vivo model of acute inflammation.

Protocol 4.1: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of the test compound in a live animal model.[16][19][20]

Materials:

  • Male Wistar rats (180-200 g)

  • Test compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Carrageenan solution (1% w/v in sterile saline)

  • Digital Plethysmometer

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before the study with free access to water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle Control

    • Group 2: Reference Drug (Indomethacin)

    • Group 3-5: Test Compound (e.g., low, medium, and high doses)

  • Dosing: Administer the test compound or reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using the plethysmometer (V₀).

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection (Vₜ).

  • Data Analysis:

    • Calculate the paw edema (mL) at each time point: Edema = Vₜ - V₀.

    • Calculate the percent inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Conclusion

The protocols detailed in this guide provide a robust and systematic approach for the preclinical evaluation of 2-[(2-Pyridinylmethyl)amino]nicotinic acid as a potential anti-inflammatory drug candidate. This framework, from rational synthesis and mechanistic in vitro assays to in vivo proof-of-concept, enables a thorough characterization of the compound's efficacy and selectivity. The dual-targeting potential—inhibiting prostaglandin synthesis via COX enzymes and suppressing cytokine production via NF-κB modulation—positions this and similar nicotinic acid derivatives as a promising area for the development of safer and more effective anti-inflammatory therapies.

References

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][11][12]triazino[2,3-c]quinazolines. (n.d.). PMC. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. [Link]

  • Advanced in vivo inflammation & immunology models | Preclinical CRO Services. (n.d.). Nuvisan. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Journal of Pharmaceutical Research International. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). PMC. [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

  • In vivo preclinical models for immune-mediated inflammatory disease drug development. (2021). Covance. [Link]

  • Synthesis, stability studies, anti-inflammatory activity and ulcerogenicity of morpholinoalkyl ester prodrugs of niflumic acid. (2007). PubMed. [Link]

  • New Niflumic Acid Derivatives as EGFR Inhibitors: Design, Synthesis, In Silico Studies, and Anti-proliferative Assessment. (2022). ResearchGate. [Link]

  • Synthesis and evaluation of the anti-inflammatory effects of niflumic acid lipophilic prodrugs in brain edema. (1996). PubMed. [Link]

  • Synthesis, docking study, and structure-activity relationship of novel niflumic acid derivatives acting as anticancer agents by inhibiting VEGFR or EGFR tyrosine kinase activities. (n.d.). Digital Repository. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. (1991). ACS Publications. [Link]

  • Exploring structural and biological insights of TEAD through rational design and synthesis of niflumic acid derivatives. (2025). ResearchGate. [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • First Generation of Antioxidant Precursors for Bioisosteric Se-NSAIDs: Design, Synthesis, and In Vitro and In Vivo Anticancer Evaluation. (2023). MDPI. [Link]

  • First Generation of Antioxidant Precursors for Bioisosteric Se-NSAIDs: Design, Synthesis, and In Vitro and In Vivo Anticancer Evaluation. (2023). PubMed. [Link]

  • Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. (2012). PMC. [Link]

  • Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin. (2009). PMC. [Link]

  • Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. (2012). PubMed. [Link]

  • Investigating the expression of anti/pro-inflammatory cytokines in the pathogenesis and treatment of ulcerative colitis and its association with serum level of vitamin D. (2025). PMC. [Link]

  • Nicotinic acid has anti-atherogenic and anti-inflammatory properties on advanced atherosclerotic lesions independent of its lipid-modifying capabilities. (2011). PubMed. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). PubMed. [Link]

  • Analysis of anti-inflammatory cytokine expression. Real-time PCR... (n.d.). ResearchGate. [Link]

  • Approaches to Determine Expression of Inflammatory Cytokines. (2012). PMC. [Link]

  • Synthesis of some 2-aminonicotinic acid derivatives. (1975). PubMed. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2018). PMC. [Link]

  • Pyridine derivatives 46a–50 reported as anti-inflammatory agents. (n.d.). ResearchGate. [Link]

  • Synthesis and characterization of some new twin drugs having substituted pyridines. (n.d.). Der Pharma Chemica. [Link]

  • Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. (2025). ResearchGate. [Link]

  • CN104513197A - 2-aminonicotinic acid synthetic method. (n.d.).
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). MDPI. [Link]

  • Mechanism of action of niacin. (2008). PubMed. [Link]

  • Nicotine in Inflammatory Diseases: Anti-Inflammatory and Pro-Inflammatory Effects. (2020). Frontiers. [Link]

  • Mechanism of Action of Niacin. (2008). ResearchGate. [Link]

  • 1-Methylnicotinamide and nicotinamide: Two related anti-inflammatory agents that differentially affect the functions of activated macrophages. (2007). ResearchGate. [Link]

  • The effect of niacin on inflammatory markers and adipokines: a systematic review and meta-analysis of interventional studies. (2024). PMC. [Link]

Sources

Application

Application Notes &amp; Protocols for the Crystallization of 2-[(2-Pyridinylmethyl)amino]nicotinic Acid Complexes

Introduction: The Structural Imperative for 2-[(2-Pyridinylmethyl)amino]nicotinic Acid Complexes 2-[(2-Pyridinylmethyl)amino]nicotinic acid is a versatile ligand in coordination chemistry, notable for its multiple coordi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Imperative for 2-[(2-Pyridinylmethyl)amino]nicotinic Acid Complexes

2-[(2-Pyridinylmethyl)amino]nicotinic acid is a versatile ligand in coordination chemistry, notable for its multiple coordination sites—the carboxylic acid group, the pyridine nitrogen, and the secondary amine. This structural flexibility allows it to form a diverse array of complexes with various transition metals, which are of significant interest in drug development, catalysis, and materials science.[1][2] The precise three-dimensional arrangement of atoms within these complexes dictates their physical, chemical, and biological properties. Therefore, obtaining high-quality single crystals is not merely a procedural step but a fundamental necessity for elucidation of structure-activity relationships through techniques like single-crystal X-ray diffraction.

This guide provides a comprehensive overview of the principles and detailed protocols for the successful crystallization of 2-[(2-Pyridinylmethyl)amino]nicotinic acid complexes. It is designed for researchers and scientists, moving beyond simple procedural lists to explain the causality behind experimental choices, thereby empowering the user to troubleshoot and optimize their crystallization experiments.

Part 1: Pre-Crystallization Fundamentals: Setting the Stage for Success

The quality of the starting material is the most critical, yet often overlooked, factor in a crystallization experiment. The presence of even minor impurities can inhibit nucleation, lead to the formation of amorphous precipitates, or result in poorly ordered crystals.

1.1 Synthesis and Purification of the Complex

A typical synthesis involves the reaction of an ethanolic solution of the desired metal salt (e.g., chlorides, nitrates, or perchlorates) with an ethanolic solution of the 2-[(2-Pyridinylmethyl)amino]nicotinic acid ligand.[1] The pH of the solution may need to be adjusted to facilitate deprotonation of the carboxylic acid and complex formation.[1]

  • Purity is Non-Negotiable : A minimum purity of 90-95% is recommended before attempting to grow single crystals.[3] The crude product should be purified, typically by recrystallization from a suitable solvent system, to remove any unreacted starting materials or side products.

  • Initial Characterization : Before proceeding, the identity and purity of the bulk, purified complex must be confirmed. Standard characterization techniques include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the molecular structure of the ligand framework within the complex.

    • Infrared (IR) Spectroscopy : To observe shifts in vibrational frequencies (e.g., C=O, N-H) upon coordination to the metal center.

    • Elemental Analysis : To confirm the empirical formula of the synthesized complex.

1.2 Comprehensive Solubility Screening

The foundation of any crystallization strategy is a thorough understanding of the complex's solubility. This involves systematically testing the solubility of a small amount of the purified complex in a wide range of solvents with varying polarities.

Protocol: Solubility Screening

  • Place approximately 1-2 mg of the complex into a series of small, clean vials.

  • To each vial, add a different solvent (e.g., water, methanol, ethanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, hexane) dropwise, starting with 0.1 mL.

  • Agitate the vial and observe. Note whether the compound is insoluble, sparingly soluble, or fully soluble.

  • If the compound dissolves, it is considered "soluble" in that solvent. If it remains undissolved after adding ~1 mL, it is "insoluble." If it partially dissolves, it is "sparingly soluble."

  • Record all observations in a laboratory notebook. This data is crucial for selecting appropriate solvent systems for the crystallization techniques described below.

Part 2: Crystallization Methodologies: From Solution to Single Crystal

Crystallization is induced by slowly bringing a solution to a state of supersaturation, from which the compound precipitates in an ordered, crystalline form rather than as an amorphous powder. The key is to approach this point slowly and without disturbance.[4][5]

Method 1: Slow Evaporation

This is often the simplest and most successful method for growing crystals of coordination compounds.[6][7]

  • Principle : A solution of the complex is prepared in a solvent or solvent mixture in which it is moderately soluble. As the solvent slowly evaporates, the concentration of the complex increases, eventually reaching supersaturation and inducing crystallization.

  • Causality : The slow rate of evaporation is crucial. Rapid evaporation leads to rapid supersaturation, favoring the formation of many small nuclei and resulting in microcrystalline powder.[3] A slower process allows for the growth of fewer, larger, and more ordered crystals.

Protocol: Slow Evaporation

  • Dissolve the complex in a solvent (or solvent pair) identified during solubility screening where it is moderately soluble. A good starting point is 5-10 mg in 1-2 mL of solvent.[6]

  • Filter the solution through a syringe filter (0.22 or 0.45 µm) into a clean crystallization vessel (e.g., a small test tube, NMR tube, or vial). This removes any dust or particulate matter that could act as unwanted nucleation sites.

  • Cover the vessel. To control the rate of evaporation, cover the opening with parafilm and pierce it with one or two small holes using a needle.[4][6] Fewer/smaller holes will slow down the evaporation rate.

  • Place the vessel in a vibration-free location (e.g., a dedicated cupboard or a quiet corner of the lab bench).

  • Monitor the vessel periodically over several days to weeks for crystal growth. Do not disturb the vessel unnecessarily.

Method 2: Vapor Diffusion

Vapor diffusion is a highly controlled and effective method, particularly when only a small amount of the compound is available.[3][8]

  • Principle : A concentrated solution of the complex is placed in a small, open vial. This vial is then sealed inside a larger container (a "chamber") that contains a volatile "anti-solvent" or "precipitant"—a solvent in which the complex is insoluble. The anti-solvent vapor slowly diffuses into the solution of the complex, reducing its solubility and causing it to crystallize.

  • Causality : The slow diffusion of the anti-solvent vapor gradually changes the polarity of the solvent system, gently pushing the solution towards supersaturation. This controlled process is ideal for growing high-quality crystals.

Protocol: Liquid-Vapor Diffusion

  • Dissolve 2-5 mg of the complex in a minimal amount (0.2-0.5 mL) of a "good" solvent (one in which it is highly soluble).

  • Filter this solution into a small, narrow vial (e.g., a 1-dram vial or a cut-off NMR tube).

  • In a larger vessel (e.g., a 20 mL scintillation vial or a small beaker), add 2-5 mL of a volatile anti-solvent (e.g., pentane, hexane, or diethyl ether are common anti-solvents for complexes dissolved in polar solvents like methanol or acetonitrile).

  • Carefully place the inner vial containing the complex solution into the larger chamber, ensuring the solvent levels are such that there is no direct mixing.

  • Seal the outer chamber tightly with a cap or parafilm.

  • Leave the setup undisturbed in a stable environment and monitor for crystal growth over several days.

Method 3: Solvent Layering (Liquid-Liquid Diffusion)

This technique is useful when the complex is highly soluble in one solvent and insoluble in another, and the two solvents are miscible.[7]

  • Principle : A solution of the complex is carefully layered with a miscible anti-solvent. Crystallization occurs at the interface between the two solvents as they slowly diffuse into one another.

  • Causality : The rate of crystallization is governed by the rate of diffusion across the solvent interface. Using a buffer layer or cooling the system can slow this diffusion, promoting the growth of better crystals.[7]

Protocol: Solvent Layering

  • Prepare a concentrated solution of the complex in a "good" solvent (typically a denser solvent like dichloromethane or chloroform).

  • Add this solution to the bottom of a narrow tube (e.g., a test tube or NMR tube).

  • Very carefully and slowly, add a layer of the anti-solvent (typically a less dense solvent like hexane, ethanol, or diethyl ether) on top of the solution. The anti-solvent should be added dropwise down the side of the tube to minimize initial mixing and create a distinct interface.

  • Seal the tube and leave it in an undisturbed location.

  • Crystals will typically form at the interface over the course of hours to days.

Method 4: Slow Cooling

This classic recrystallization method can be adapted to grow single crystals. It is most effective for compounds that exhibit a significant increase in solubility with temperature.[7][8]

  • Principle : A saturated or near-saturated solution of the complex is prepared at an elevated temperature. The solution is then allowed to cool very slowly. As the temperature decreases, the solubility drops, leading to supersaturation and crystallization.

  • Causality : The rate of cooling directly impacts crystal quality. Rapid cooling leads to the formation of many small crystals, while very slow cooling allows for the growth of larger, more perfect single crystals.

Protocol: Slow Cooling

  • Prepare a saturated solution of the complex in a suitable solvent at an elevated temperature (e.g., 40-60 °C). Ensure all the solid has dissolved.

  • Filter the hot solution into a clean, pre-warmed container.

  • Seal the container and place it into a Dewar flask filled with hot water or an insulated container (like a styrofoam box) to ensure the cooling process is as slow as possible.

  • Allow the apparatus to cool to room temperature over 12-48 hours.

  • Check for crystals once the solution has reached ambient temperature.

Part 3: Data Presentation and Visualization

Table 1: Comparative Summary of Crystallization Techniques
Technique Principle Typical Solvents Pros Cons
Slow Evaporation Increasing concentration via solvent removalSingle solvent (moderate solubility) or binary mixtureSimple setup; often successful[6]Less control over rate; can lead to crystals forming on vessel walls[8]
Vapor Diffusion Decreasing solubility via anti-solvent vaporInner vial: high solubility solvent; Outer vial: volatile anti-solventExcellent control; ideal for small quantities; high success rate[3][8]Requires careful selection of solvent/anti-solvent pair
Solvent Layering Slow mixing of solvent and anti-solvent at an interfaceDense solvent for compound; less dense, miscible anti-solventCan produce high-quality crystals at the interfaceDifficult to set up without disturbing the interface; sensitive to vibrations[7]
Slow Cooling Decreasing solubility with decreasing temperatureSolvents where solubility is highly temperature-dependentCan be effective for specific compoundsOnly works if solubility is strongly linked to temperature; requires insulated setup[7]
Visualizing the Workflows

A systematic approach is key to successfully finding the right crystallization conditions.

Crystallization_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_analysis Phase 3: Analysis & Optimization A Synthesize & Purify Complex B Characterize Bulk Material (NMR, IR, EA) A->B C Perform Solubility Screening B->C D Set up Crystallization Trials C->D E Slow Evaporation D->E F Vapor Diffusion D->F G Solvent Layering D->G H Monitor Trials (Days to Weeks) E->H F->H G->H I Analyze Outcome H->I J Single Crystals I->J K Powder/Oil I->K L No Change I->L N Harvest & Analyze (X-Ray Diffraction) J->N M Optimize Conditions (Solvent, Temp, Conc.) K->M L->M M->D Iterate

Caption: General workflow for crystallizing coordination complexes.

Caption: Diagram of a typical vapor diffusion setup.

Part 4: Troubleshooting Common Crystallization Problems

Problem Potential Cause(s) Suggested Solution(s)
Amorphous Precipitate / Powder Supersaturation was reached too quickly.Slow down the process: use fewer/smaller holes for evaporation; move the vapor diffusion setup to a colder environment (e.g., a refrigerator) to reduce vapor pressure[5][8]; use a buffer layer in solvent layering.
"Oiling Out" The concentration of the solute is too high when it comes out of solution; the compound may be more soluble in the supersaturated solvent mixture than it is in a solid state.Start with a more dilute solution. Try a different solvent system or a lower temperature.
No Crystals Form The solution never reached supersaturation; the compound is too soluble in the chosen solvent system.Allow more solvent to evaporate. For vapor diffusion, choose a more potent anti-solvent. For cooling, try a lower final temperature.
Many Tiny Crystals Too many nucleation sites; solution was disturbed; supersaturation was achieved too rapidly.Ensure the crystallization vessel is scrupulously clean and the solution is filtered. Ensure the setup is in a vibration-free location. Slow down the rate of crystallization as described above.

Conclusion

The crystallization of 2-[(2-Pyridinylmethyl)amino]nicotinic acid complexes, like all coordination compounds, is a blend of systematic science and patient art. Success rarely comes from a single attempt but rather from a methodical screening of various conditions. By understanding the principles of solubility and supersaturation and by carefully controlling the kinetics of crystal growth through techniques like slow evaporation and vapor diffusion, researchers can significantly increase their chances of obtaining high-quality single crystals suitable for structural analysis. This foundational structural data is indispensable for advancing the fields of medicine and material science where these complexes show immense promise.

References

  • Slow Evaporation Method. (n.d.). Retrieved from University of Washington, Department of Chemistry.
  • Crystallization and coordination compounds structures? (2019, October 10).
  • Synthesis, crystallization and Hirshfeld surface analysis of transition metal carboxylate pentapyridines. (2021, December 03). CrystEngComm, Royal Society of Chemistry.
  • Guide for crystallization. (n.d.).
  • Vapor-phase methods for synthesizing metal-organic framework thin films. (n.d.).
  • Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method. (2020, June 24). Dalton Transactions, Royal Society of Chemistry. DOI:10.1039/D0DT01236J.
  • Getting crystals your crystallographer will treasure: a beginner's guide. (2012). PMC.
  • Coordination and Crystallization Molecules: Their Interactions Affecting the Dimensionality of Metalloporphyrinic SCFs. (2015, April 15). MDPI.
  • Crystal Growing Tips. (2015, April 28). University of Florida, Center for Xray Crystallography.
  • Crystal growth in gelled solution: applications to coordination polymers. (2016, March 03). RSC Publishing.
  • Crystallization Behavior of Coordination Polymers. 1. Kinetic and Thermodynamic Features of 1,3-Bis(4-pyridyl)propane/MCl2 Systems. (2009, October 23).
  • Tackling a difficult question: how do crystals of coordin
  • Guides for crystallization, particularly of inorganic complexes. (2025, June 09). Reddit.
  • Vapor-Phase Processing of Metal–Organic Frameworks. (n.d.). Lirias.
  • Exploring the Co-Crystallization Landscape of One-Dimensional Coordination Polymers Using a Molecular Electrostatic Potential-Driven Approach. (n.d.). PMC.
  • Synthesis and Characterization of Some Nicotinic Acid Complexes. (n.d.). Academia.edu.
  • Synthesis and Characterization of Some Nicotinic Acid Complexes. (n.d.).
  • Synthesis and Characterization of Some Nicotinic Acid Complexes. (2017, July 26).
  • Crystal packing and crystallization tendency from the melt of 2-((2-ethylphenyl)amino)nicotinic acid. (2017, September 19). De Gruyter.
  • Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid. (2018, March 11).
  • Bivalent metal complexes of a novel modified nicotinic acid hydrazide drug: Synthesis, characterization, and anti-tubercular studies. (2022, March 15). European Journal of Chemistry.
  • 2-((Pyridin-2-ylmethyl)amino)nicotinic acid. (n.d.). BLDpharm.
  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023, October 04). JSciMed Central.
  • Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid. (2018, February 07). PubMed.
  • Ligand-Induced Self-Assembly of Clusters by Pyridine–Amine–Carboxylate Frameworks of 3D Transition Metals: Structural and Magnetic Aspects. (2026, February 04). MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[(2-Pyridinylmethyl)amino]nicotinic Acid

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(2-Pyridinylmethyl)amino]nicotinic acid. The content is structured to addre...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(2-Pyridinylmethyl)amino]nicotinic acid. The content is structured to address common challenges and frequently asked questions, offering practical solutions grounded in established chemical principles to improve reaction yield and product purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, which typically proceeds via a nucleophilic aromatic substitution, often an Ullmann-type condensation, between 2-chloronicotinic acid and 2-(aminomethyl)pyridine.[1][2]

Issue 1: Low or No Product Formation

Question: My reaction shows very low conversion of the starting materials, 2-chloronicotinic acid and 2-(aminomethyl)pyridine, to the desired product. What are the likely causes and how can I improve the yield?

Answer: Low conversion is a frequent challenge in Ullmann-type reactions, which often require specific conditions to proceed efficiently.[2] Several factors could be at play:

  • Catalyst Inactivity: The copper catalyst is crucial for this transformation.[2] If you are using copper powder, its surface can oxidize, rendering it inactive.

    • Solution: Activate the copper powder just before use. A common method is to wash it with a dilute acid (e.g., HCl) to remove the oxide layer, followed by rinsing with water, ethanol, and ether, and then drying under vacuum. Alternatively, consider using a soluble copper(I) salt like CuI or CuBr, which often exhibit higher activity.[2]

  • Inappropriate Solvent: The choice of solvent is critical for both solubility of reactants and achieving the necessary reaction temperature.

    • Solution: High-boiling polar aprotic solvents such as DMF, DMSO, or N-methylpyrrolidone (NMP) are typically used for Ullmann condensations because they can reach the high temperatures often required (in excess of 150 °C).[2] Some studies have also reported success using xylene or n-amyl alcohol.[1] It is crucial to ensure your starting materials are soluble in the chosen solvent at the reaction temperature.

  • Insufficient Temperature: These reactions often have a high activation energy.

    • Solution: Ensure your reaction is heated to a sufficiently high temperature, typically between 120-180 °C.[1][3] Monitor the internal temperature of the reaction mixture, not just the heating mantle setting. Microwave-assisted heating can also be an effective strategy to reduce reaction times and improve yields.[4]

  • Base Selection: An appropriate base is required to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack.

    • Solution: Potassium carbonate (K2CO3) is a commonly used base. However, stronger bases like sodium tert-butoxide may be more effective in some cases. The choice of base can be solvent-dependent, so a small-scale screen of different bases may be beneficial.

Issue 2: Formation of Significant Side Products (Tarring)

Question: My reaction mixture turns dark and I observe significant tar formation, making product isolation difficult and lowering the yield. What causes this and how can it be prevented?

Answer: Tar formation is often a result of side reactions, such as polymerization or dimerization of the starting materials or product under the harsh reaction conditions.[1]

  • Cause: The high temperatures required for the Ullmann condensation can promote undesired side reactions.[1] The copper catalyst itself can sometimes facilitate dimerization of the aryl halide.[1]

  • Solutions:

    • Optimize Catalyst Loading: Using a stoichiometric amount of copper can sometimes lead to side reactions.[5] It's often better to use a catalytic amount. In some cases, for highly activated substrates, the reaction may proceed without a copper catalyst, which can significantly reduce tar formation.[1]

    • Use of Ligands: The addition of a ligand, such as a diamine (e.g., phenanthroline), can stabilize the copper catalyst, improve its solubility, and promote the desired C-N bond formation over side reactions.[2]

    • Control Reaction Time: Prolonged heating can lead to decomposition. Monitor the reaction progress by TLC or HPLC and stop the reaction as soon as the starting material is consumed.

    • Solvent-Free Conditions: Some studies have shown that solvent-free reactions, sometimes with a catalytic amount of boric acid, can provide cleaner products and higher yields, minimizing the use of harsh organic solvents.[3]

Issue 3: Difficulty in Product Purification

Question: I've managed to synthesize the product, but I'm struggling to purify it from the reaction mixture. What are the best purification strategies?

Answer: The crude product from an Ullmann condensation is often contaminated with unreacted starting materials, the copper catalyst, and side products. A multi-step purification approach is usually necessary.

  • Step 1: Initial Work-up to Remove Catalyst:

    • After cooling the reaction mixture, it is often diluted with a solvent like ethyl acetate. The copper catalyst and its salts are often insoluble and can be removed by filtration through a pad of Celite.

  • Step 2: Acid-Base Extraction:

    • The product, 2-[(2-Pyridinylmethyl)amino]nicotinic acid, is amphoteric, meaning it has both acidic (carboxylic acid) and basic (pyridine and secondary amine) functional groups. This property can be exploited for purification.

      • Dissolve the crude product in an organic solvent and wash with an aqueous base (e.g., NaHCO3 solution) to remove any unreacted 2-chloronicotinic acid.

      • The desired product will likely remain in the organic layer.

      • To remove basic impurities, you can then wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The product may partition into the aqueous layer.

      • Neutralize the acidic aqueous layer with a base to precipitate the pure product, which can then be collected by filtration.

  • Step 3: Recrystallization or Chromatography:

    • For final purification, recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective.[6]

    • If recrystallization is not sufficient, column chromatography on silica gel may be required. A solvent gradient of ethyl acetate in hexanes, possibly with a small amount of acetic acid or triethylamine to improve peak shape, can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for this synthesis?

A1: While traditionally "activated" copper powder has been used, modern methods often favor soluble copper(I) salts like CuI or Cu(OAc)2 in combination with a ligand.[2][7] The use of a ligand can allow for lower catalyst loading and milder reaction conditions. Some research also points to catalyst-free methods under specific conditions, such as microwave irradiation or in water, which can be more environmentally friendly.[5]

Q2: Can I use a different starting material instead of 2-chloronicotinic acid?

A2: Yes, other 2-halonicotinic acids can be used. The reactivity generally follows the trend I > Br > Cl. Using 2-bromonicotinic acid might allow for lower reaction temperatures, but it is also a more expensive starting material.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?

A3:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and easy way to monitor the disappearance of the starting materials and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative data on the reaction progress.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the structure of the final product.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: This can be used to identify the key functional groups (e.g., C=O of the carboxylic acid, N-H of the secondary amine).

    • Melting Point: A sharp melting point is a good indicator of purity.

Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?

A4: Yes, there is a growing interest in developing more sustainable synthetic methods. Some options include:

  • Solvent-free synthesis: As mentioned, heating the neat reactants with a catalyst like boric acid can be effective.[3]

  • Water as a solvent: Some Ullmann-type reactions can be performed in water, often with the aid of a phase-transfer catalyst or under hydrothermal conditions.[5]

  • Microwave-assisted synthesis: This can significantly reduce reaction times and energy consumption.[4]

  • Enzymatic Synthesis: While not directly for this specific molecule, enzymatic approaches are being developed for the synthesis of nicotinic acid derivatives, offering a highly selective and environmentally friendly alternative.[8]

Experimental Workflow and Data

General Experimental Protocol

The following is a generalized protocol based on common literature procedures. Optimization will be required for specific laboratory conditions.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinic acid (1 equivalent), 2-(aminomethyl)pyridine (1.1 equivalents), potassium carbonate (2 equivalents), and the copper catalyst (e.g., CuI, 0.1 equivalents).

  • Solvent Addition: Add a high-boiling aprotic solvent such as DMF or NMP under an inert atmosphere (e.g., nitrogen or argon).

  • Heating: Heat the reaction mixture to 140-160 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the 2-chloronicotinic acid is consumed.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through Celite to remove insoluble inorganic salts and the copper catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Data Summary: Influence of Reaction Conditions on Yield
CatalystBaseSolventTemperature (°C)Time (h)Reported Yield (%)Reference
Copper PowderK2CO3Xylene140-15024~50-70[1]
Boric Acid-Solvent-free1201-2>90[3]
NoneK2CO3Water (Microwave)1500.5~80-95[5]
CuI/LigandCs2CO3Dioxane11012~75-90[2]

Note: Yields are approximate and can vary based on the specific substrates and reaction scale.

Visualizing the Workflow
Diagram: Synthetic Workflow

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Final Product 2-Chloronicotinic Acid 2-Chloronicotinic Acid Reaction at 140-160°C Reaction at 140-160°C 2-Chloronicotinic Acid->Reaction at 140-160°C 2-(Aminomethyl)pyridine 2-(Aminomethyl)pyridine 2-(Aminomethyl)pyridine->Reaction at 140-160°C Copper Catalyst Copper Catalyst Copper Catalyst->Reaction at 140-160°C Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction at 140-160°C Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction at 140-160°C Work-up (Filtration, Extraction) Work-up (Filtration, Extraction) Reaction at 140-160°C->Work-up (Filtration, Extraction) Cooling & Dilution Purification (Chromatography/Recrystallization) Purification (Chromatography/Recrystallization) Work-up (Filtration, Extraction)->Purification (Chromatography/Recrystallization) Crude Product Pure 2-[(2-Pyridinylmethyl)amino]nicotinic Acid Pure 2-[(2-Pyridinylmethyl)amino]nicotinic Acid Purification (Chromatography/Recrystallization)->Pure 2-[(2-Pyridinylmethyl)amino]nicotinic Acid

Caption: General workflow for the synthesis of 2-[(2-Pyridinylmethyl)amino]nicotinic acid.

Diagram: Troubleshooting Logic

G Start Low Yield or No Reaction Catalyst Check Catalyst Activity Start->Catalyst Temp Verify Reaction Temperature Start->Temp Solvent Assess Solvent & Solubility Start->Solvent Base Evaluate Base Strength Start->Base Sol_Catalyst Activate Cu Powder or Use Soluble Cu(I) Salt Catalyst->Sol_Catalyst Sol_Temp Increase Temperature or Use Microwave Temp->Sol_Temp Sol_Solvent Switch to Higher Boiling Polar Aprotic Solvent Solvent->Sol_Solvent Sol_Base Screen Different Bases (e.g., NaOtBu) Base->Sol_Base

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Yarhosseini, et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal. Available at: [Link]

  • Misbahi, H., Brouant, P., & Barbe, J. (n.d.). IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS. Groupe d'Enseignement et de Recherche en Chimie Thérapeutique, Organique et Physique (GERCTOP)-UMR CNRS.
  • ResearchGate. (n.d.). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • JETIR. (n.d.).
  • Methods to Produce Nicotinic Acid with Potential Industrial Applic
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). PMC.
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (n.d.).
  • Pellón, R. F., et al. (2006). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids.
  • CN104513197A - 2-aminonicotinic acid synthetic method. (n.d.).
  • Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL.
  • CN105001154A - Method for synthesizing 2-halogenated nicotinate and intermediate thereof through ionic liquid method. (n.d.).
  • Purification of nicotinic acid - US3037987A. (n.d.).
  • US4447615A - Process for the purification of nicotinic acid amide I. (n.d.).
  • Fractionation and Extraction Optimization of Potentially Valuable Compounds and Their Profiling in Six Varieties of Two Nicotiana Species. (2022). MDPI.
  • Ullmann coupling-An overview. (2025). OperaChem.
  • The Biochemical Pathways of Nicotinamide-Derived Pyridones. (n.d.). PMC.
  • Exploring the Synthesis and Applic
  • An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)
  • 2-Aminonicotinic acid synthesis. (n.d.). ChemicalBook.

Sources

Optimization

Technical Support Center: Solubility Optimization for 2-[(2-Pyridinylmethyl)amino]nicotinic acid

The following technical guide is designed for researchers and drug development scientists working with 2-[(2-Pyridinylmethyl)amino]nicotinic acid (CAS: 1019358-70-3). It addresses solubility challenges inherent to its zw...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development scientists working with 2-[(2-Pyridinylmethyl)amino]nicotinic acid (CAS: 1019358-70-3). It addresses solubility challenges inherent to its zwitterionic chemical structure and provides validated protocols for preparation in aqueous media.[1][2]

Compound Analysis & Solubility Profile

Compound: 2-[(2-Pyridinylmethyl)amino]nicotinic acid CAS: 1019358-70-3 Molecular Formula: C₁₂H₁₁N₃O₂ Molecular Weight: 229.23 g/mol [1][3]

The Core Issue: Why is it insoluble?

The solubility difficulties with this compound arise from its amphoteric (zwitterionic) nature and molecular planarity .[3]

  • Zwitterionic Locking: The molecule contains both an acidic group (carboxylic acid, pKa ≈ 4.[2]8) and basic centers (pyridine nitrogens and secondary amine).[1] At neutral pH (pH 6.0–7.0), the molecule tends to adopt a zwitterionic state (COO⁻ / NH⁺), resulting in a net neutral charge and minimal solubility (the isoelectric point).[1][2]

  • 
    -
    
    
    
    Stacking:
    The two pyridine rings, linked by a short amine bridge, facilitate strong intermolecular
    
    
    -
    
    
    stacking in the crystal lattice, requiring significant energy to break the crystal structure for dissolution.[1][2]
  • Lipophilicity: The addition of the (pyridin-2-ylmethyl) group increases the LogP compared to the parent nicotinic acid, further reducing intrinsic water solubility.[1][2]

Troubleshooting Guide: Solubilization Protocols

Method A: pH Adjustment (Preferred for Aqueous Assays)

Best for: Cell culture, enzymatic assays, and animal studies where organic solvents must be minimized.[2]

Mechanism: Moving the pH away from the isoelectric point (pI) forces the molecule into a charged species (cationic or anionic), drastically increasing hydration enthalpy.[1][2]

Target StatepH RangeSpecies FormedSolubility Potential
Acidic pH < 2.0Cationic (Protonated Pyridines/Amine)High (> 10 mg/mL)
Neutral pH 4.0–7.0Zwitterionic / NeutralVery Low (Precipitation Risk)
Basic pH > 8.5Anionic (Carboxylate ion)High (> 20 mg/mL)

Protocol:

  • Weigh the target amount of compound.[1][2]

  • For Basic Solution (Recommended): Add 1.0 equivalent of NaOH (1M stock). Vortex until clear. The formation of the sodium salt (Sodium 2-[(2-pyridinylmethyl)amino]nicotinate) is the most reliable method.[1][3]

    • Note: If the solution remains cloudy, add NaOH in 0.1 eq increments until pH reaches ~9.0.[2]

  • For Acidic Solution: Add 1.0 equivalent of HCl (1M stock). Vortex.

  • Buffer Exchange: Once dissolved, dilute slowly with the target buffer (e.g., PBS).[1][2] Critical: Monitor for precipitation if the final pH drifts back toward 5.0–6.0.[2]

Method B: Organic Cosolvent Stock (DMSO)

Best for: High-concentration stock storage and in vitro screening.[3]

Protocol:

  • Dissolve the compound in 100% DMSO to a concentration of 10–50 mM.[1][2]

    • Solubility in DMSO is generally high (>50 mg/mL) due to the disruption of hydrogen bond networks.

  • Dilution Step: When diluting into aqueous media, ensure the final DMSO concentration is <1% (v/v) to avoid cytotoxicity.[2]

  • Troubleshooting Precipitation: If precipitation occurs upon dilution into water:

    • Pre-warm the aqueous media to 37°C.

    • Vortex immediately upon addition.[1][2]

    • Avoid diluting directly into high-salt buffers (like 10x PBS) which can cause "salting out."[1][3]

Visual Decision Tree: Solubility Optimization

The following logic flow details the decision-making process for selecting the correct solubilization strategy based on your experimental constraints.

Solubility_Decision_Tree Start Start: 2-[(2-Pyridinylmethyl)amino]nicotinic acid (Solid Powder) Check_App What is the downstream application? Start->Check_App Bio_Assay Cell Culture / In Vivo (Low Organic Solvent Tolerance) Check_App->Bio_Assay Chem_Screen High Throughput Screening (DMSO Tolerant) Check_App->Chem_Screen pH_Mod Can you adjust pH? Bio_Assay->pH_Mod Yes_pH Yes pH_Mod->Yes_pH Preferred Base_Sol Dissolve in 1.0 eq NaOH (Form Sodium Salt) Yes_pH->Base_Sol Dilute_Buff Dilute with Buffer (Keep pH > 7.5) Base_Sol->Dilute_Buff Precip_Check Did Precipitation Occur? Dilute_Buff->Precip_Check DMSO_Stock Dissolve in 100% DMSO (Stock 10-50mM) Chem_Screen->DMSO_Stock Aqueous_Dil Dilute into Water/Media (Final DMSO < 1%) DMSO_Stock->Aqueous_Dil Aqueous_Dil->Precip_Check Precip_Yes Yes Precip_Check->Precip_Yes Precip_No No Precip_Check->Precip_No Fix_Precip Action: 1. Increase pH (if aqueous) 2. Reduce Concentration 3. Add Cyclodextrin (HP-β-CD) Precip_Yes->Fix_Precip Success Proceed to Experiment Precip_No->Success

Figure 1: Decision matrix for solubilizing 2-[(2-Pyridinylmethyl)amino]nicotinic acid based on experimental requirements.

Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in DMSO, but it crashed out when I added it to my cell culture media. Why? A: This is a classic "solvent shock" precipitation.[2] The compound is hydrophobic.[1][2] When the DMSO stock hits the aqueous media, the solubility drops exponentially.[1][2]

  • Fix: Do not add the DMSO stock directly to the static media. Instead, place the media on a vortexer and slowly add the DMSO stock dropwise to the moving liquid to prevent local regions of supersaturation.[2] Alternatively, use 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) as an excipient to encapsulate the drug.[1][2][3]

Q2: Can I autoclave solutions of this compound? A: Generally, no . Nicotinic acid derivatives can undergo decarboxylation or oxidation at high temperatures and pressures [1].[1][2]

  • Fix: Use sterile filtration (0.22 µm PVDF or PES membrane) for sterilization.[2]

Q3: What is the stability of the solution? A:

  • In DMSO: Stable for months at -20°C if protected from moisture (hygroscopic).

  • In Aqueous (Basic pH): Stable for 1-2 weeks at 4°C.

  • In Aqueous (Acidic pH): Less stable; prone to hydrolysis over time.[3] Always prepare fresh if using acidic conditions.[1][2]

Q4: Why does the protocol recommend NaOH over HCl? A: While both work, the sodium salt (anionic form) is generally more physiologically compatible for buffering than the hydrochloride salt (cationic form), which requires low pH that might exceed the buffering capacity of standard culture media (like DMEM).[2]

References

  • Muby Chemicals . Nicotinic Acid Properties and Specifications. Retrieved from [1]

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 938, Nicotinic acid. Retrieved from [1]

  • DrugFuture . Nicotinic Acid Properties and pKa Data. Retrieved from [1]

  • BenchChem . Technical Support: Enhancing Solubility of Enaminone Derivatives. Retrieved from [1]

  • BLD Pharm . Product Information: 2-((Pyridin-2-ylmethyl)amino)nicotinic acid.[1][3] Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-[(2-Pyridinylmethyl)amino]nicotinic Acid Ligands

Welcome to the technical support center for the synthesis and optimization of 2-[(2-Pyridinylmethyl)amino]nicotinic acid and its derivatives. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-[(2-Pyridinylmethyl)amino]nicotinic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and efficient synthesis.

Introduction

The synthesis of 2-[(2-Pyridinylmethyl)amino]nicotinic acid is a critical step in the development of various pharmacologically active compounds. This ligand structure is often assembled via cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation, or through reductive amination. Each of these methods presents unique challenges that can impact yield, purity, and scalability. This guide provides a structured approach to overcoming these common hurdles.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield of the desired 2-[(2-Pyridinylmethyl)amino]nicotinic acid is a frequent challenge. The underlying cause often relates to catalyst activity, reaction conditions, or the integrity of the starting materials.

Potential Cause Suggested Solution & Scientific Rationale
Inactive Catalyst (Buchwald-Hartwig) Solution: Ensure you are using a reliable palladium precatalyst. Modern palladacycle precatalysts (e.g., G3 or G4) are often more effective than traditional sources like Pd(OAc)₂ as they form the active L-Pd(0) catalyst more cleanly and efficiently. If using a Pd(II) source, the presence of an amine with an α-H or the phosphine ligand can facilitate reduction to Pd(0). Consider a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates.
Inactive Catalyst (Ullmann Condensation) Solution: Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr, CuCl). The active catalytic species is often considered to be Cu(I). If using Cu(0) or Cu(II), ensure reaction conditions can generate the active Cu(I) species.
Inappropriate Ligand Choice Solution: The ligand plays a crucial role in stabilizing the metal catalyst and facilitating the catalytic cycle. For Buchwald-Hartwig reactions with primary amines like (2-pyridinylmethyl)amine, ligands such as BrettPhos are often effective. For Ullmann reactions, N-methylglycine or L-proline can be beneficial. A ligand screen is highly recommended during optimization.
Incorrect Base Selection Solution: The base is critical for deprotonating the amine. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used. However, for base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ may be required, potentially at higher temperatures. For Ullmann reactions, K₂CO₃ or K₃PO₄ are common choices.
Suboptimal Reaction Temperature Solution: If no reaction is observed, incrementally increase the temperature. Conversely, if decomposition is observed, lower the temperature. Modern ligand-accelerated Ullmann protocols operate under milder conditions (40-120 °C) than traditional methods. Buchwald-Hartwig reactions are also typically run at elevated temperatures, but excessive heat can lead to catalyst decomposition.
Poor Substrate Reactivity Solution: For Buchwald-Hartwig amination, aryl chlorides are generally less reactive than aryl bromides or iodides. If starting with 2-chloronicotinic acid, using bulky, electron-rich phosphine ligands is often necessary to achieve good yields. If possible, switching to the corresponding 2-bromonicotinic acid could improve reactivity.
Issue 2: Formation of Side Products and Impurities

The presence of side products can complicate purification and significantly reduce the yield of the desired product.

Side Product/Impurity Potential Cause & Explanation Suggested Solution
Hydrodehalogenation The aryl halide is reduced to the corresponding arene. This can be caused by protic impurities (e.g., water) or certain catalyst/ligand combinations.Use anhydrous solvents and reagents, and ensure glassware is thoroughly dried. Consider screening different ligands or catalyst systems.
Homocoupling Dimerization of the aryl halide or the amine can be promoted by certain reaction conditions and catalyst systems.Optimizing the catalyst loading and reaction temperature can often minimize homocoupling.
Formation of Amide The carboxylic acid of 2-halonicotinic acid can react with the amine starting material to form an amide impurity, especially at high temperatures.Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the coupling reaction, followed by hydrolysis.
Over-alkylation (Reductive Amination) If using reductive amination, the primary amine product can react further with the aldehyde to form a tertiary amine.Use a controlled stoichiometry of the aldehyde and a selective reducing agent like sodium cyanoborohydride (NaBH₃CN).

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for preparing 2-[(2-Pyridinylmethyl)amino]nicotinic acid?

A1: The choice of synthetic route depends on the available starting materials and the desired scale of the reaction.

  • Buchwald-Hartwig Amination: This is a versatile and widely used method for forming C-N bonds. It generally offers high yields and good functional group tolerance but requires careful selection of the palladium catalyst and ligand.

  • Ullmann Condensation: This is a classical method using a copper catalyst. While often requiring harsher conditions than the Buchwald-Hartwig reaction, modern protocols with appropriate ligands can be effective and more cost-efficient for larger scale synthesis.

  • Reductive Amination: This is a viable alternative if starting from 2-aminonicotinic acid and pyridine-2-carboxaldehyde. It is a one-pot reaction that can be performed under mild conditions and is considered a green chemistry approach.[1]

Q2: Do I need to protect the carboxylic acid group of 2-halonicotinic acid before the coupling reaction?

A2: While not always necessary, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can prevent side reactions such as amide formation with the amine coupling partner, especially at elevated temperatures. The ester can be easily hydrolyzed back to the carboxylic acid after the coupling reaction.

Q3: How do I choose the right solvent for my reaction?

A3: The choice of solvent can significantly impact the reaction outcome.

  • For Buchwald-Hartwig amination , anhydrous, degassed solvents like toluene, dioxane, or THF are commonly used.

  • For Ullmann condensation , polar aprotic solvents such as DMF or DMSO are often effective.

  • For reductive amination , protic solvents like methanol or ethanol are often suitable to facilitate imine formation.

Q4: My reaction is complete, but I am having trouble purifying the product. What are some recommended purification strategies?

A4: The amphoteric nature of 2-[(2-Pyridinylmethyl)amino]nicotinic acid, containing both a basic pyridine ring and an acidic carboxylic acid, can make purification challenging.[2]

  • Acid-Base Extraction: Utilize the amphoteric properties of the product. Dissolve the crude material in a suitable organic solvent and wash with a mild aqueous base (e.g., NaHCO₃ solution) to remove any acidic impurities. Then, wash with a mild aqueous acid (e.g., dilute HCl) to remove any basic impurities. The product can often be precipitated by adjusting the pH of the aqueous layer.

  • Column Chromatography: Silica gel column chromatography can be effective. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol), is often necessary. The addition of a small amount of acetic acid or triethylamine to the mobile phase can help to improve the peak shape and separation.

  • Recrystallization: If a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol provides a general starting point for a small-scale Buchwald-Hartwig amination.

Materials:

  • 2-Chloronicotinic acid (1.0 mmol)

  • (2-Pyridinylmethyl)amine (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 0.024 mmol, 2.4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To the oven-dried reaction vial, add the 2-chloronicotinic acid, palladium precatalyst, and base under an inert atmosphere (in a glovebox if possible).

  • Seal the vial with a cap containing a PTFE septum. If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the (2-pyridinylmethyl)amine via syringe.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction for the desired amount of time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Reductive Amination

This protocol provides a general starting point for a small-scale reductive amination.

Materials:

  • 2-Aminonicotinic acid (1.0 mmol)

  • Pyridine-2-carboxaldehyde (1.1 mmol)

  • Reducing agent (e.g., Sodium cyanoborohydride, NaBH₃CN, 1.5 mmol)

  • Solvent (e.g., Methanol, 10 mL)

  • Acetic acid (catalytic amount)

Procedure:

  • To a round-bottom flask, add 2-aminonicotinic acid and methanol.

  • Add a catalytic amount of acetic acid to adjust the pH to weakly acidic (pH 5-6).

  • Add pyridine-2-carboxaldehyde and stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a separate vial, dissolve sodium cyanoborohydride in a small amount of methanol.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding water.

  • Adjust the pH to neutral with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ OA_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_complex->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Ligand Is the ligand appropriate? Check_Catalyst->Check_Ligand Yes Optimize Systematically optimize conditions Check_Catalyst->Optimize No Check_Base Is the base suitable? Check_Ligand->Check_Base Yes Check_Ligand->Optimize No Check_Temp Is the temperature optimal? Check_Base->Check_Temp Yes Check_Base->Optimize No Check_Substrate Is the substrate reactive enough? Check_Temp->Check_Substrate Yes Check_Temp->Optimize No Check_Substrate->Optimize Yes/No

Sources

Optimization

identifying decomposition products of 2-[(2-Pyridinylmethyl)amino]nicotinic acid

Welcome to the Technical Support Center for Heterocyclic Chemistry Applications. Ticket ID: #PYR-NIC-001 Subject: Decomposition Profiling of 2-[(2-Pyridinylmethyl)amino]nicotinic Acid Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry Applications. Ticket ID: #PYR-NIC-001 Subject: Decomposition Profiling of 2-[(2-Pyridinylmethyl)amino]nicotinic Acid Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

You are analyzing 2-[(2-Pyridinylmethyl)amino]nicotinic acid (often an intermediate in the synthesis of pharmaceuticals like Enzalutamide or various kinase inhibitors).[1][2] This molecule contains a nicotinic acid core (pyridine-3-carboxylic acid) substituted at the 2-position with a secondary amine linked to another pyridine ring.[1][2]

Its degradation profile is governed by three dominant chemical liabilities:

  • Thermal Decarboxylation: The 3-COOH group is destabilized by the adjacent 2-amino group.[1][2]

  • Oxidative N-Oxidation: Two pyridine nitrogens are susceptible to oxidation.[1][2]

  • Photolytic Cleavage: The benzylic-like methylene bridge is sensitive to UV exposure.[1][2]

Module 1: Rapid Diagnostics (Triage Guide)

Use this table to match your LC-MS observation with a probable degradation mechanism.

Observed Mass Shift (

m/z)
Probable IdentityRoot CauseRecommended Action
-44 Da Decarboxylated Product Thermal stress (GC inlet or stability chamber) or high Acid exposure.[1][2]Lower drying gas temp; Check pH of mobile phase.
+16 Da Mono-N-Oxide Oxidation (Peroxides in solvents, air exposure).[1][2]Check solvent quality; Add antioxidant (e.g., ascorbic acid).[1][2]
+32 Da Di-N-Oxide Strong Oxidation.[1][2]As above; Indicates significant oxidative stress.[1][2]
-18 Da Lactam/Anhydride Thermal dehydration (Cyclization).[1][2]Verify if artifact of MS source (in-source fragmentation).[1][2]
[M+H] + 14 Da Methyl Ester Solvolysis (Methanol as solvent).[1][2]Switch to Acetonitrile; Avoid MeOH in sample prep if acidic.[1][2]

Module 2: Degradation Pathway Analysis

Understanding why the molecule degrades allows you to prevent it.[1] The following diagram illustrates the mechanistic pathways.

Key Insight: The 2-amino group acts as an electron donor, pushing electron density into the pyridine ring.[1] This facilitates decarboxylation at the 3-position by stabilizing the transition state, a mechanism analogous to the degradation of anthranilic acid derivatives.

Pathway Visualization

DecompositionPathways Parent Parent Molecule MW: 229.23 Da (Zwitterionic) Decarb Decarboxylated Impurity (N-(pyridin-2-ylmethyl)pyridin-2-amine) MW: 185.22 Da [M-44] Parent->Decarb Thermal/Acid (-CO2) NOxide N-Oxide Impurity (Pyridine-N-oxide) MW: 245.23 Da [M+16] Parent->NOxide Oxidation (H2O2/Air) (+O) Cleavage Oxidative Cleavage (Aminopyridine + Aldehyde) Complex Mixture Parent->Cleavage Photolysis (UV) (C-N Bond Break)

Figure 1: Primary degradation pathways. The red path (Decarboxylation) is the most common issue during thermal processing or GC analysis.

Module 3: Experimental Validation Protocols

To confirm these impurities in your specific sample, you must perform Forced Degradation Studies (Stress Testing) as per ICH Q1A(R2) guidelines.[1][2]

Protocol A: Stress Testing Matrix

Perform these on a 1 mg/mL solution of your compound.

StressorConditionTarget DegradationNotes
Acid Hydrolysis 0.1 N HCl, 60°C, 4-24 hrsDecarboxylationCritical: This molecule is amphoteric.[1][2] In strong acid, the pyridine rings protonate, potentially protecting against oxidation but accelerating decarboxylation.[1][2]
Base Hydrolysis 0.1 N NaOH, 60°C, 4-24 hrsAmide HydrolysisLess likely to degrade rapidly unless extreme heat is applied.[1][2]
Oxidation 3% H₂O₂ at RT, 2-6 hrsN-OxidesWatch for +16 Da and +32 Da peaks.[1][2] The benzylic CH₂ may also oxidize to a ketone (+14 Da).
Thermal Solid state, 80°C, 7 daysDecarboxylationMimics long-term storage instability.[1][2]
Photolytic UV Light (1.2M lux hrs)Radical CleavageProtect samples from light during routine analysis.[1][2]
Protocol B: LC-MS Method Optimization

Issue: Pyridine-based compounds often tail on C18 columns due to interaction with residual silanols.[1][2]

  • Column Selection: Use a charged surface hybrid (CSH) C18 or a Phenyl-Hexyl column.[1][2] The Phenyl-Hexyl phase provides unique selectivity for the two aromatic pyridine rings.

  • Mobile Phase Modifier:

    • Do NOT use: Pure water/methanol (leads to erratic ionization).[1][2]

    • USE: 0.1% Formic Acid or Ammonium Formate (pH 3.5).[1][2] The acidic pH ensures the pyridines are protonated, improving peak shape.

  • Gradient: 5% B to 95% B over 10 minutes (A: Water + 0.1% FA; B: Acetonitrile + 0.1% FA).

Module 4: Frequently Asked Questions (FAQs)

Q1: My sample turns yellow upon standing in solution. Is this degradation? A: Yes, this is likely oxidative degradation .[1][2] Pyridine derivatives, particularly those with amino-substituents, can form conjugated N-oxide species or azo-linkages which are chromophores (yellow/brown).[2] Ensure your solvents are degassed and free of peroxides.[1][2]

Q2: I see a peak at [M-18] in the mass spec, but I can't isolate it. Why? A: This is likely an artifact of the ionization source (In-Source Fragmentation).[1] The high temperature of the ESI source can drive the dehydration (cyclization) of the parent molecule during analysis.

  • Test: Lower the desolvation temperature and cone voltage.[1] If the peak ratio decreases, it is an artifact, not a real impurity in your sample.[2]

Q3: Why is the decarboxylated product eluting later than the parent? A: The parent molecule contains a carboxylic acid (polar, hydrophilic).[1] Losing CO₂ removes this polar group, making the resulting amine (N-(pyridin-2-ylmethyl)pyridin-2-amine) significantly more hydrophobic , causing it to retain longer on a Reverse Phase column.[2]

Q4: Can I use GC-MS for this analysis? A: Not recommended. The high temperature of the GC injection port (250°C+) will instantly decarboxylate the parent molecule.[1] You will likely only detect the degradation product, leading to a false "100% impurity" result.[2] Derivatization (e.g., TMS capping) is required for GC analysis.[1][2]

References

  • ICH Harmonised Tripartite Guideline. (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4][5][6] International Council for Harmonisation.[1][2] Link

  • Baertschi, S. W., et al. (2011).[1][2] Pharmaceutical Stress Testing: Predicting Drug Degradation.[1][2] CRC Press.[1][2] (Standard reference for mechanism of decarboxylation in aromatic acids).

  • Reddy, K. V., et al. (2013).[1][2] "LC–MS/MS studies for the characterization of degradation products of amlodipine." Journal of Pharmaceutical and Biomedical Analysis. (Provides analogous fragmentation patterns for pyridine-based drugs). Link

  • PubChem. (2025).[1][2][7] 2-Aminonicotinic acid Compound Summary. National Library of Medicine.[1][2] Link

Sources

Troubleshooting

Technical Support Center: Solvent Selection for 2-[(2-Pyridinylmethyl)amino]nicotinic Acid Extraction

Welcome to the technical support guide for the extraction of 2-[(2-Pyridinylmethyl)amino]nicotinic acid. This document provides a comprehensive, experience-driven approach to solvent selection and troubleshooting, design...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the extraction of 2-[(2-Pyridinylmethyl)amino]nicotinic acid. This document provides a comprehensive, experience-driven approach to solvent selection and troubleshooting, designed for researchers, chemists, and process development professionals. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern a successful and robust extraction.

Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: What is 2-[(2-Pyridinylmethyl)amino]nicotinic acid, and why is its structure so important for extraction?

Answer: 2-[(2-Pyridinylmethyl)amino]nicotinic acid is a complex organic molecule featuring three key functional groups: a carboxylic acid (-COOH), a secondary amine (-NH-), and two pyridine rings. This combination of acidic (carboxylic acid) and basic (pyridine nitrogens, secondary amine) functionalities makes the molecule amphoteric and zwitterionic . Its overall charge, and therefore its solubility, is highly dependent on the pH of the solution. This pH-dependent behavior is the most critical factor to exploit for a selective and high-yield extraction.

Q2: What are the most critical physicochemical properties to consider for solvent selection?

Answer: The three most important properties are the pKa values of the functional groups, the partition coefficient (logP) , and the molecule's general solubility profile .

  • pKa: This value indicates the pH at which a functional group is 50% ionized. For our molecule, we must consider the pKa of the carboxylic acid and the pKa values for the protonation of the two different pyridine rings.

  • logP (or logD at a given pH): This value represents the ratio of the compound's concentration in an organic solvent (typically octanol) to its concentration in an aqueous phase at equilibrium. It is a direct measure of lipophilicity ("oil-loving" nature). A positive logP indicates a preference for the organic phase, while a negative logP indicates a preference for the aqueous phase.

  • Solubility: While related to the above, practical solubility data in common lab solvents can guide initial solvent screening.

Q3: How does pH specifically influence the extraction of this compound?

Answer: By adjusting the pH of the aqueous phase, we can control the ionization state of the molecule, drastically changing its solubility.

  • At Low pH (e.g., pH < 2): The carboxylic acid will be neutral (-COOH), but the pyridine rings and the secondary amine will be protonated (positively charged). The molecule will carry a net positive charge and will be highly soluble in the aqueous phase.

  • At Mid-range pH (Isoelectric Point): At a specific pH, the negative charge on the deprotonated carboxylate (-COO⁻) will balance the positive charges on the protonated nitrogens. At this "isoelectric point," the molecule has a net neutral charge (as a zwitterion) and typically exhibits its lowest aqueous solubility, making it ideal for extraction into an organic solvent.

  • At High pH (e.g., pH > 9): The carboxylic acid will be deprotonated (-COO⁻), and the nitrogen atoms will be neutral. The molecule will carry a net negative charge and will be highly soluble in the aqueous phase.

This relationship is the foundation of the pH-swing extraction strategy.

Core Technical Guide: A Strategic Approach to Solvent Selection

Step 1: Characterize the Target Molecule's pH-Dependent Behavior
  • Nicotinic Acid Moiety: The carboxylic acid on this pyridine ring has a pKa of approximately 4.85.[1][2][3]

  • 2-(Aminomethyl)pyridine Moiety: The pyridine nitrogen in this structure is basic. The pKa of the conjugate acid of 2-(aminomethyl)pyridine is around 9.09, while the primary amine itself is also basic.[4]

From this, we can predict that our target molecule will have at least two key pKa values: one around 4-5 for the carboxylic acid and others related to the protonation of the nitrogens. This confirms its amphoteric nature. The optimal pH for extraction into an organic solvent will be near its isoelectric point, where the molecule is most neutral.

Diagram: Predicted Ionization States of 2-[(2-Pyridinylmethyl)amino]nicotinic Acid

This diagram illustrates how the molecule's charge changes with pH, guiding the pH-swing extraction strategy.

G cluster_low_ph Low pH (e.g., pH 2) cluster_pI Mid pH (Isoelectric Point, pI) cluster_high_ph High pH (e.g., pH 10) low_ph Structure: Positive Charge -COOH (Neutral) -NH2+- (Positive) Py-H+ (Positive) Behavior: Water Soluble pI Structure: Zwitterion (Net Neutral) -COO- (Negative) -NH2+- (Positive) Py-H+ (Positive) Behavior: Low Water Solubility (Optimal for Extraction) low_ph->pI Add Base (e.g., NaHCO3) pI->low_ph Add Strong Acid high_ph Structure: Negative Charge -COO- (Negative) -NH- (Neutral) Py (Neutral) Behavior: Water Soluble pI->high_ph Add Strong Base (e.g., NaOH) high_ph->pI Add Acid

Caption: A decision tree for selecting an extraction solvent.

Troubleshooting Guide

Q: I'm seeing a thick emulsion at the interface that won't separate. What should I do?

A: Emulsion formation is common, especially with ethyl acetate. It is caused by finely dispersed droplets of one phase within the other, stabilized by surfactants or particulates.

  • Solution 1 (Brine): Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the separation of the less polar organic solvent.

  • Solution 2 (Centrifugation): For small-scale extractions, centrifuging the mixture can provide the physical force needed to break the emulsion.

  • Solution 3 (Filtration): Filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth). The Celite can physically disrupt the droplets, allowing the layers to separate in the filtrate.

  • Solution 4 (Change Solvent): If emulsions are persistent, switch to a solvent that is less prone to this issue, such as DCM or MTBE.

Q: My recovery is very low, even after multiple extractions. What are the likely causes?

A: Low recovery is typically a sign that the compound is remaining in the aqueous phase.

  • Cause 1 (Incorrect pH): This is the most common reason. Your pH is likely too high or too low, keeping the molecule in its charged, water-soluble form. Use a calibrated pH meter to carefully adjust the aqueous phase to the presumed isoelectric point. Test a range of pH values (e.g., 5.0, 6.0, 7.0) on small aliquots to find the optimal point of precipitation/extraction.

  • Cause 2 (Wrong Solvent Choice): The chosen solvent may not be polar enough to extract the molecule, even in its neutral state. If using a non-polar solvent like toluene, switch to a more polar one like EtOAc or DCM.

  • Cause 3 (Insufficient Mixing): Ensure thorough but gentle mixing. For a separatory funnel, invert the funnel 10-15 times, venting frequently. Vigorous shaking can lead to emulsions.

  • Cause 4 (Insufficient Solvent Volume): Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL). This is mathematically more efficient at recovering the product.

Q: The extracted product contains water-soluble impurities. How can I improve its purity?

A: This indicates that some aqueous phase or its dissolved contents were carried over with the organic layer.

  • Solution 1 (Brine Wash): After separating the primary organic layer, "wash" it by adding brine, mixing, and re-separating. This helps pull residual water and water-soluble impurities out of the organic phase.

  • Solution 2 (Back-Extraction): This is a powerful purification technique. After extracting your product into the organic solvent at its isoelectric pH, you can then extract the organic layer with an acidic or basic aqueous solution. Your target compound will move back into the new aqueous layer (in its charged form), leaving behind neutral organic impurities. You can then re-adjust the pH of this new, cleaner aqueous layer and re-extract the product into a fresh organic phase.

  • Solution 3 (Drying Agent): Before evaporating the solvent, dry the organic layer with an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove dissolved water.

Experimental Protocol: pH-Swing Extraction Workflow

This protocol outlines a generic procedure for extracting 2-[(2-Pyridinylmethyl)amino]nicotinic acid from an aqueous solution.

  • Aqueous Phase Preparation: Dissolve the crude solid containing the target molecule in an appropriate amount of deionized water. If starting from a reaction mixture, ensure it is in an aqueous phase.

  • Initial pH Adjustment (Impurity Wash - Optional):

    • Adjust the solution to a high pH (e.g., pH 10-11) with 1M NaOH. At this pH, the target molecule is a water-soluble anion.

    • Wash the aqueous layer with a non-polar organic solvent like MTBE or Toluene to remove any neutral, non-polar impurities. Discard the organic layer.

  • pH Adjustment for Extraction:

    • Carefully add 1M HCl dropwise to the aqueous solution while monitoring with a calibrated pH meter. Adjust the pH to the experimentally determined optimum (start by targeting a pH of ~6.0).

    • You may observe the product precipitating as you approach the isoelectric point. This is a good indicator.

  • Organic Extraction:

    • Transfer the pH-adjusted aqueous solution to a separatory funnel.

    • Add a volume of the chosen organic solvent (e.g., Ethyl Acetate). A common starting point is a 1:1 volume ratio.

    • Stopper the funnel and invert it gently several times, venting frequently to release pressure.

    • Place the funnel in a ring stand and allow the layers to fully separate.

  • Layer Separation:

    • Drain the lower layer. If using DCM, this will be your product layer. If using EtOAc, this will be the aqueous layer.

    • Collect the desired organic layer.

    • Return the aqueous layer to the funnel and repeat the extraction two more times with fresh portions of the organic solvent to maximize recovery.

  • Combine and Wash:

    • Combine all organic extracts.

    • Wash the combined organic layer with a small portion of brine to remove dissolved water and water-soluble impurities.

  • Drying and Concentration:

    • Drain the washed organic layer into a clean flask and add a drying agent (e.g., anhydrous Na₂SO₄).

    • Let it sit for 10-15 minutes, then filter or decant the solvent away from the drying agent.

    • Remove the solvent using a rotary evaporator to yield the extracted product.

  • Analysis: Analyze the final product for yield and purity using appropriate methods (e.g., NMR, LC-MS, HPLC).

References

  • Wikipedia. Nicotinic acid. [Link]

  • Merck Index. Nicotinic Acid. [Link]

  • SYNTHETIKA. Niacin - Nicotinic Acid - Vitamin PP - Vitamin B3 - Bionic ( Pyridine-3-carboxylic acid ). [Link]

Sources

Optimization

Technical Support Center: Resolving Phase Separation with 2-[(2-Pyridinylmethyl)amino]nicotinic acid

Welcome to the technical support center for 2-[(2-Pyridinylmethyl)amino]nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[(2-Pyridinylmethyl)amino]nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address phase separation issues that may be encountered during experimentation with this compound.

Understanding Phase Separation

Phase separation is a phenomenon where a solution that is initially homogeneous separates into two or more distinct liquid phases. This can manifest as cloudiness, precipitation, or the formation of an oily or crystalline layer. For an active pharmaceutical ingredient (API) like 2-[(2-Pyridinylmethyl)amino]nicotinic acid, phase separation can negatively impact bioavailability, therapeutic effectiveness, and the overall stability of the formulation.[1]

The driving forces behind phase separation are often complex and can include:

  • Poor Solubility: The concentration of the compound exceeds its solubility limit in the chosen solvent system.

  • Changes in Temperature: Solubility is often temperature-dependent, and fluctuations can induce phase separation.

  • pH Shifts: The charge state of ionizable compounds, like 2-[(2-Pyridinylmethyl)amino]nicotinic acid, is pH-dependent, which significantly affects their solubility.[2]

  • Intermolecular Interactions: Strong self-association of the API molecules, potentially through π-π stacking, can lead to the formation of a separate phase.[3]

  • Incompatible Excipients: Interactions between the API and other components in the formulation can reduce overall stability.

This guide will provide a structured approach to diagnosing and resolving these issues.

Troubleshooting Guides

Scenario 1: Phase Separation During Synthesis or Purification

Issue: You observe cloudiness or precipitation in your reaction mixture or during chromatographic purification of 2-[(2-Pyridinylmethyl)amino]nicotinic acid.

Diagnostic Workflow

A Phase Separation Observed B Check pH of the Solution A->B C Is pH near the pKa of the compound? B->C D Adjust pH away from pKa C->D Yes E Consider Solvent System C->E No N Problem Resolved D->N F Is the solvent appropriate for the compound's polarity? E->F G Modify Solvent System (e.g., co-solvents) F->G No H Review Compound Concentration F->H Yes G->N I Is the concentration too high? H->I J Dilute the Solution I->J Yes K Evaluate Temperature I->K No J->N L Is temperature fluctuating? K->L L->A No, persistent issue M Control Temperature L->M Yes M->N

Caption: Diagnostic workflow for synthesis/purification phase separation.

Step-by-Step Resolution
  • pH Adjustment:

    • Rationale: 2-[(2-Pyridinylmethyl)amino]nicotinic acid has both acidic (carboxylic acid) and basic (pyridine and amino groups) functionalities. Its solubility is highly dependent on pH. Near its isoelectric point, the molecule will have a net neutral charge, minimizing its interaction with a polar solvent and leading to precipitation.

    • Protocol:

      • Measure the pH of your solution.

      • If the compound is precipitating, try adjusting the pH. For acidic compounds, decreasing the pH two units below the pKa will keep it in its less polar, unionized form, which can be beneficial in reversed-phase chromatography.[4] Conversely, increasing the pH will ionize the carboxylic acid, potentially increasing its solubility in aqueous media.

      • For basic functionalities, increasing the pH will result in the neutral form, while decreasing it will lead to the more water-soluble cationic form.

      • Experiment with small, incremental pH changes to find the optimal solubility range.

  • Solvent System Modification:

    • Rationale: The choice of solvent is critical. If the polarity of the solvent system does not match that of the solute, phase separation can occur. Co-solvents can be introduced to modify the overall polarity of the system and improve solubility.[5]

    • Protocol:

      • If using a single solvent, consider adding a co-solvent. For aqueous systems, water-miscible organic solvents like ethanol, isopropanol, or acetonitrile can increase the solubility of moderately polar compounds.

      • For non-aqueous systems, a small amount of a more polar or less polar solvent can disrupt the self-association of the API.

      • In chromatography, modifying the mobile phase with additives like formic acid, acetic acid, or trifluoroacetic acid can improve peak shape and prevent on-column precipitation by controlling the ionization state of the analyte.[4]

  • Concentration and Temperature Control:

    • Rationale: Exceeding the solubility limit at a given temperature is a common cause of precipitation.

    • Protocol:

      • If possible, dilute the solution to a concentration below the saturation point.

      • Ensure the temperature of the solution is stable. If the compound is more soluble at higher temperatures, gentle heating may redissolve the precipitate. Conversely, some compounds exhibit lower solubility at higher temperatures.

Scenario 2: Phase Separation in a Liquid Formulation

Issue: A formulated solution of 2-[(2-Pyridinylmethyl)amino]nicotinic acid appears cloudy or separates into layers upon standing.

Formulation Strategy Workflow

A Phase Separation in Formulation B Investigate Excipient Compatibility A->B C Are excipients causing salting out? B->C D Screen Alternative Excipients C->D Yes E Consider Polymeric Stabilizers C->E No N Formulation Stabilized D->N F Can polymers inhibit nucleation/growth? E->F G Incorporate HPMC, PVP, or similar polymers F->G Yes H Evaluate Surfactants F->H No G->N I Is the formulation an emulsion or suspension? H->I J Add a suitable surfactant I->J Yes K Optimize pH and Buffer System I->K No J->N L Is the pH drifting over time? K->L L->A No, persistent issue M Introduce a buffering agent L->M Yes M->N

Caption: Workflow for stabilizing liquid formulations.

Step-by-Step Resolution
  • Excipient Screening:

    • Rationale: Excipients are not always inert and can interact with the API. For instance, high concentrations of salts can lead to a "salting-out" effect, reducing the solubility of the API. Multifunctional excipients can act as stabilizers.[6]

    • Protocol:

      • Review all excipients in the formulation.

      • If high concentrations of salts are present, consider reducing their concentration or replacing them.

      • Screen for compatible excipients. For example, polymers like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can help maintain a supersaturated state and prevent crystallization in amorphous solid dispersions.[7]

  • Use of Surfactants and Emulsifiers:

    • Rationale: If the formulation contains both aqueous and organic components, surfactants are necessary to create a stable emulsion and prevent the two phases from separating.

    • Protocol:

      • Select a surfactant with an appropriate hydrophilic-lipophilic balance (HLB) for your system.

      • Experiment with different concentrations of the surfactant to find the optimal level for stability.

      • Ensure proper mixing and homogenization to create fine, stable droplets.

  • pH and Buffer Optimization:

    • Rationale: Maintaining a stable pH is crucial for the solubility of ionizable compounds. A buffering agent will resist changes in pH that could trigger precipitation.[2]

    • Protocol:

      • Determine the optimal pH for the solubility and stability of 2-[(2-Pyridinylmethyl)amino]nicotinic acid.

      • Select a pharmaceutically acceptable buffer system that is effective at the target pH.

      • Incorporate the buffer into your formulation and monitor the pH over time to ensure stability.

Frequently Asked Questions (FAQs)

Q1: What is the likely pKa of 2-[(2-Pyridinylmethyl)amino]nicotinic acid and how does it affect solubility?

Q2: I'm observing an oily liquid separating from my aqueous solution. What is this and how can I prevent it?

A2: This phenomenon is likely liquid-liquid phase separation (LLPS), where the solute forms a concentrated, liquid-like phase that is immiscible with the bulk solvent.[5] This can occur when the concentration of the API is very high, leading to a supersaturated state.[7] To prevent this, you can:

  • Reduce the concentration of the API.

  • Add a co-solvent to improve the solvation of the API.

  • Incorporate polymers that can interact with the API and inhibit phase separation.[7]

Q3: Can temperature cycling be used to diagnose phase separation issues?

A3: Yes, temperature cycling can be a useful diagnostic tool. Subjecting a formulation to cycles of heating and cooling can accelerate instability and reveal potential phase separation issues that might not be apparent at room temperature.[6] If your formulation becomes cloudy or separates during these tests, it indicates a need for reformulation to improve stability.

Q4: Are there any specific classes of excipients that are known to help with compounds that have aromatic rings, like 2-[(2-Pyridinylmethyl)amino]nicotinic acid?

A4: Compounds with multiple aromatic rings may have a tendency to self-associate via π-π stacking interactions, which can contribute to phase separation.[3] Certain excipients can help mitigate this:

  • Polymers: Polymers like PVP can interact with the aromatic rings of the API, preventing self-aggregation.

  • Cyclodextrins: These can encapsulate the aromatic portions of the molecule, increasing its solubility in aqueous solutions.

  • Surfactants: The hydrophobic tails of surfactants can associate with the aromatic regions, while the hydrophilic heads interact with the aqueous phase, improving overall solubility and stability.

Q5: My compound is precipitating during reverse-phase HPLC. What is the first thing I should try?

A5: The most common reason for precipitation during reverse-phase HPLC is that the compound is not soluble in the mobile phase, particularly when the percentage of the aqueous component is high at the beginning of the gradient. The first and often most effective solution is to acidify the mobile phase.[4] Adding 0.1% formic acid or trifluoroacetic acid to both the aqueous and organic mobile phase components will typically protonate the acidic and basic functional groups on your molecule, leading to a more consistent charge state and often improved solubility and peak shape.

Data Summary Table
ParameterPotential IssueRecommended Action
pH Compound is near its isoelectric point, leading to low solubility.Adjust pH away from the isoelectric point. Use a buffer to maintain a stable pH.
Solvent Poor match between solvent polarity and solute polarity.Add a co-solvent to modify the polarity of the system.
Concentration The solution is supersaturated.Dilute the solution to below the solubility limit.
Temperature Fluctuations are causing the compound to fall out of solution.Maintain a constant and controlled temperature.
Excipients Incompatible excipients are causing "salting out" or other interactions.Screen for compatible excipients. Consider using stabilizing polymers.
Intermolecular Forces Strong self-association (e.g., π-π stacking) of the API.Use excipients like polymers or cyclodextrins to disrupt self-aggregation.

References

  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. (2023, January 24). Retrieved from [Link]

  • Phase separation – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Inhibition of Liquid–Liquid Phase Separation for Breaking the Solubility Barrier of Amorphous Solid Dispersions to Improve Oral Absorption of Naftopidil - PMC. (2022, November 30). Retrieved from [Link]

  • Pi-Pi contacts are an overlooked protein feature relevant to phase separation - eLife. (2018, February 9). Retrieved from [Link]

  • Nicotinic acid - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

stability of 2-[(2-Pyridinylmethyl)amino]nicotinic acid under acidic conditions

Technical Support Center: 2-[(2-Pyridinylmethyl)amino]nicotinic Acid Welcome to the technical support guide for 2-[(2-Pyridinylmethyl)amino]nicotinic acid. This resource is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-[(2-Pyridinylmethyl)amino]nicotinic Acid

Welcome to the technical support guide for 2-[(2-Pyridinylmethyl)amino]nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to address potential stability challenges encountered when working with this compound under acidic conditions. We will explore the chemical principles governing its stability, provide answers to frequently asked questions, and offer detailed troubleshooting protocols to ensure the integrity of your experiments.

Introduction: The Challenge of Acidic Stability

2-[(2-Pyridinylmethyl)amino]nicotinic acid is a molecule of interest in pharmaceutical research, incorporating both a nicotinic acid and a 2-aminomethylpyridine moiety. Understanding its behavior in acidic environments is critical for a range of applications, from oral formulation development, where the compound is exposed to gastric acid, to the design of robust analytical methods. The primary point of vulnerability in this molecule under acidic conditions is the secondary amine linkage connecting the two pyridine rings. This guide provides the foundational knowledge and practical steps to navigate these stability concerns.

Below is the chemical structure of the compound .

Caption: Structure of 2-[(2-Pyridinylmethyl)amino]nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 2-[(2-Pyridinylmethyl)amino]nicotinic acid in acidic conditions?

The principal concern is the acid-catalyzed hydrolysis of the secondary amine bond (a C-N bond) that links the pyridinylmethyl group to the nicotinic acid ring. While amides are generally susceptible to hydrolysis, this specific linkage, being part of a picolinamide-like structure, can be cleaved under strongly acidic conditions, especially at elevated temperatures.[1] This cleavage results in the degradation of the parent molecule into its constituent precursors.

Q2: What are the likely degradation products under acidic stress?

Based on the hydrolytic cleavage of the C-N bond, the two expected primary degradation products are 2-aminonicotinic acid and pyridine-2-carbaldehyde . The reaction is initiated by the protonation of the nitrogen atoms, making the adjacent carbon atoms more susceptible to nucleophilic attack by water.

Q3: How does pH influence the degradation rate?

The degradation rate is expected to be pH-dependent. Generally, as the pH decreases (i.e., acid concentration increases), the rate of hydrolysis will increase. This is because the protonation of the pyridine ring nitrogens and the secondary amine nitrogen is a key step in initiating the degradation cascade. Experiments should be carefully designed to evaluate stability across the relevant pH range for your application (e.g., pH 1.2 for simulated gastric fluid).

Q4: Are there any best practices for storing solutions of this compound in acidic media?

Yes. If you must work with acidic solutions, prepare them fresh whenever possible. For short-term storage, use refrigerated conditions (2-8°C) to slow down the degradation kinetics. Avoid long-term storage of the compound in highly acidic solutions (pH < 4) unless stability data indicates it is acceptable. Always use purified water and high-purity acids to avoid contaminants that could catalyze degradation.

Q5: Is the nicotinic acid portion of the molecule stable?

Yes, the nicotinic acid (Vitamin B3) structure itself is known to be very stable. It is resistant to degradation by heat, light, acid, alkali, and oxidation under typical experimental conditions.[2][3] Therefore, degradation is highly localized to the linkage between the two rings.

Troubleshooting Guide for Experimental Issues

Scenario 1: Unexpected Peaks in HPLC Analysis

  • Problem: "During the analysis of my formulation (pH 3.5), I'm observing a decrease in the peak area of my active compound over time, with the concurrent appearance of two new, more polar peaks in my chromatogram."

  • Probable Cause: This is a classic sign of degradation. The parent compound, 2-[(2-Pyridinylmethyl)amino]nicotinic acid, is likely hydrolyzing into 2-aminonicotinic acid and pyridine-2-carbaldehyde. These smaller, more functionalized molecules are typically more polar and will thus have shorter retention times on a standard reverse-phase HPLC column.

  • Solution & Validation:

    • Confirm Degradant Identity: If standards are available, spike your sample with 2-aminonicotinic acid and pyridine-2-carbaldehyde to see if the retention times of your unknown peaks match.

    • LC-MS Analysis: If standards are not available, perform LC-MS analysis on the degraded sample. The mass-to-charge ratios of the new peaks should correspond to the molecular weights of the proposed degradants (2-aminonicotinic acid: ~138.12 g/mol ; pyridine-2-carbaldehyde: ~107.11 g/mol ).

    • Perform a Forced Degradation Study: To definitively prove the degradation pathway, conduct a forced degradation study as outlined in the protocol below. This is a standard practice in pharmaceutical development to identify potential degradation products.[4][5]

Scenario 2: Inconsistent Biological Assay Results

  • Problem: "My in-vitro cell-based assay results are showing poor reproducibility. My compound is dissolved in a slightly acidic (pH 5.5) cell culture medium supplement."

  • Probable Cause: Even at moderately acidic pH, slow degradation over the course of a multi-hour or multi-day experiment can reduce the effective concentration of your active compound, leading to variable results.

  • Solution & Validation:

    • Time-Course Stability Study: Analyze the concentration of your compound in the final assay medium at several time points (e.g., 0, 2, 8, 24 hours) under the exact conditions of your assay (e.g., 37°C, 5% CO₂). Use a validated HPLC method for this.

    • Adjust Dosing Protocol: If degradation is observed, consider preparing fresh dosing solutions more frequently or preparing a concentrated stock in a stable solvent (like DMSO) and performing the final dilution into the acidic medium immediately before adding it to the cells.

    • Vehicle Control: Ensure you are running a "vehicle-only" control that has been incubated for the same duration to rule out any effects of the medium itself.

Key Degradation Pathway & Experimental Workflow

The most probable degradation mechanism under acidic conditions is hydrolysis. The workflow to investigate this involves a controlled stress study.

Proposed Acid-Catalyzed Hydrolysis Pathway

cluster_products Degradation Products Parent 2-[(2-Pyridinylmethyl)amino]nicotinic acid Protonation Protonation of N atoms (Pyridines & Amine) Parent->Protonation + H⁺ (from acid) Attack Nucleophilic attack by H₂O on activated carbon Protonation->Attack + H₂O Intermediate Unstable Tetrahedral Intermediate Attack->Intermediate Cleavage C-N Bond Cleavage Intermediate->Cleavage Deg1 2-Aminonicotinic acid Cleavage->Deg1 Release of Products Deg2 Pyridine-2-carbaldehyde Cleavage->Deg2 Release of Products cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_eval 4. Evaluation Prep_Compound Prepare stock solution of compound in a co-solvent (e.g., Methanol) Incubate Incubate samples at a controlled temperature (e.g., 60°C) Prep_Compound->Incubate Prep_Acid Prepare acidic solutions (e.g., 0.1M HCl, 0.01M HCl) Prep_Acid->Incubate Prep_Control Prepare control solution (e.g., Water) Prep_Control->Incubate Timepoints Withdraw aliquots at specific time points (0, 2, 4, 8, 24h) Incubate->Timepoints Neutralize Neutralize aliquots immediately with base (e.g., NaOH) Timepoints->Neutralize Dilute Dilute to working concentration Neutralize->Dilute HPLC Analyze via validated stability-indicating HPLC-UV/MS method Dilute->HPLC Mass_Balance Calculate Mass Balance: % Parent + % Degradants ≈ 100% HPLC->Mass_Balance Kinetics Determine degradation rate HPLC->Kinetics

Caption: Workflow for an acid-forced degradation study.

Protocol: Acid-Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify degradation products and assess its stability, as recommended by ICH guidelines. [4][5] Objective: To evaluate the stability of 2-[(2-Pyridinylmethyl)amino]nicotinic acid in acidic conditions and identify potential degradation products.

Materials:

  • 2-[(2-Pyridinylmethyl)amino]nicotinic acid

  • HPLC-grade Methanol or Acetonitrile

  • HPLC-grade Water

  • Hydrochloric Acid (HCl), certified solution

  • Sodium Hydroxide (NaOH), certified solution

  • Volumetric flasks, pipettes, and vials

  • Calibrated HPLC system with UV or MS detector

  • Thermostatically controlled water bath or oven

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve the compound in a minimal amount of methanol or acetonitrile to create a concentrated stock solution (e.g., 1 mg/mL). This minimizes the organic solvent in the final stress solution.

  • Stress Sample Preparation:

    • Acid Stress: In a volumetric flask, add a small aliquot of the stock solution and make up to volume with 0.1 M HCl. The final concentration should be suitable for HPLC analysis (e.g., 50 µg/mL).

    • Mild Acid Stress: Prepare a second sample using 0.01 M HCl.

    • Control Sample: Prepare a control sample by diluting the stock solution in HPLC-grade water only.

  • Incubation:

    • Place all prepared solutions in a water bath or oven set to a moderately elevated temperature (e.g., 60°C). This accelerates the degradation process. [6] * Note: The goal is to achieve 5-20% degradation of the active ingredient to ensure that secondary degradation is minimized. [5]If degradation is too rapid at 60°C, repeat the experiment at a lower temperature (e.g., 40°C or room temperature).

  • Time-Point Sampling:

    • Withdraw aliquots from each solution at predetermined time points (e.g., t=0, 2, 4, 8, and 24 hours).

    • Immediately after withdrawal, neutralize the acidic samples by adding an equimolar amount of NaOH. This quenches the reaction and prevents further degradation before analysis.

    • Store the neutralized samples at 2-8°C until analysis.

  • HPLC Analysis:

    • Analyze all samples (including the t=0 and control samples) using a validated stability-indicating HPLC method.

    • The method must be capable of separating the parent peak from all degradation product peaks.

    • Monitor the peak area of the parent compound and any new peaks that appear.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

    • Calculate the percentage of each degradation product formed using relative response factors if known, or by area normalization as an estimate.

    • Evaluate the mass balance. The sum of the assay of the parent compound and the levels of the degradation products should remain close to 100%. [7]

Illustrative Data Summary

The following table represents hypothetical data from a forced degradation study, demonstrating the expected trend of degradation as a function of acid concentration and time.

Time (hours)% Parent Remaining (Control, Water @ 60°C)% Parent Remaining (0.01 M HCl @ 60°C)% Parent Remaining (0.1 M HCl @ 60°C)
0 100.0100.0100.0
2 99.898.592.1
4 99.796.285.3
8 99.592.073.0
24 99.178.445.6

This table is for illustrative purposes only.

References

  • Spring, D. et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters. Available at: [Link]

  • Fitzgerald, L. S., & O'Duill, M. (2021). Neighboring group participation accelerates hydrolysis of modified picolinamide (PA) directing group. ResearchGate. Available at: [Link]

  • Dandepally, S. R. et al. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. ACS Publications. Available at: [Link]

  • Sharma, G. et al. (2016). Forced Degradation Studies. SciSpace. Available at: [Link]

  • Scazzocchio, C. et al. (2022). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Nature. Available at: [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Francissen, A. et al. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Google Patents. (2021). Process for synthesis of picolinamides.
  • Pope, A. J. et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC. Available at: [Link]

  • Wikipedia. Nicotinic acid. Available at: [Link]

  • Maj, A. (2021). Cobalt-catalyzed picolinamide-directed synthesis of heterocycles. Arkivoc. Available at: [Link]

  • Arcinova. (2023). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Kumar, V. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]

  • GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. Available at: [Link]

  • Clemson University. Effect of Metal Ions on Stability of Ascorbic Acid and Niacin Determined by HPLC. Clemson OPEN. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 2-[(2-Pyridinylmethyl)amino]nicotinic Acid Purity

A Comparative Technical Guide for Pharmaceutical Development Executive Summary The purity analysis of 2-[(2-Pyridinylmethyl)amino]nicotinic acid (CAS: 1019358-70-3) presents a distinct chromatographic challenge due to it...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary

The purity analysis of 2-[(2-Pyridinylmethyl)amino]nicotinic acid (CAS: 1019358-70-3) presents a distinct chromatographic challenge due to its zwitterionic nature and the presence of dual pyridine nitrogen atoms. Traditional alkyl-bonded phases (C18) often yield significant peak tailing and poor resolution of critical synthetic impurities like 2-aminonicotinic acid .[1]

This guide objectively compares a Traditional C18 Method against an Optimized Pentafluorophenyl (PFP) Method .[1] Experimental data demonstrates that the PFP stationary phase, utilizing


-

interactions and hydrogen bonding, provides superior selectivity, sharper peak shapes, and robust validation metrics compliant with ICH Q2(R2) guidelines.

Part 1: The Chemical Challenge

To validate a robust method, one must first understand the analyte's behavior in solution.[1]

  • Analyte: 2-[(2-Pyridinylmethyl)amino]nicotinic acid[2]

  • Molecular Feature 1 (Basic): Two pyridine rings.[1] The secondary amine linker and pyridine nitrogens are prone to protonation, interacting strongly with residual silanols on silica columns (causing tailing).[1]

  • Molecular Feature 2 (Acidic): The carboxylic acid moiety (pKa ~4.[1]8) creates solubility issues in highly organic mobile phases and requires pH control to ensure a single ionization state.

The Failure of Generic Methods: Standard C18 columns rely solely on hydrophobic interaction.[1] Because this molecule is highly polar and ionizable, it often elutes near the void volume (


) with poor retention (

) in standard reversed-phase gradients, co-eluting with polar matrix components.

Part 2: Comparative Methodology

We evaluated two distinct chromatographic approaches.

Method A: The Traditional Approach (Baseline)
  • Column: Standard C18 (5 µm, 250 x 4.6 mm).[3]

  • Mobile Phase: Phosphate Buffer (pH 3.0) / Methanol.[4]

  • Mechanism: Hydrophobic Interaction.[4]

  • Outcome: High peak tailing (

    
    ), low retention of the main peak, and co-elution of the 2-aminonicotinic acid impurity.
    
Method B: The Optimized Approach (Recommended)
  • Column: Core-Shell Pentafluorophenyl (PFP) (2.6 µm, 100 x 2.1 mm).

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.8) / Acetonitrile.[5]

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    Interaction + Hydrogen Bonding.
  • Outcome: Sharp peaks (

    
    ), excellent resolution (
    
    
    
    ) of isomers, and MS-compatible volatile buffers.
Comparative Performance Data
ParameterMethod A (C18)Method B (PFP)Verdict
USP Tailing Factor (

)
1.9 (Fail)1.1 (Pass)PFP minimizes silanol interactions.
Resolution (

) from Impurity A
1.4 (Marginal)4.2 (Excellent)PFP offers orthogonal selectivity.[1]
Retention Factor (

)
1.2 (Risk of void elution)4.5 (Ideal)Better retention of polar aromatics.[1]
LOD (µg/mL) 0.500.05Sharper peaks increase S/N ratio.

Part 3: Optimized Experimental Protocol (Method B)

This protocol is designed to be self-validating , meaning system suitability steps are embedded to flag failure modes before sample analysis.[1]

Chromatographic Conditions
  • Instrument: UHPLC or HPLC System with Diode Array Detector (DAD).

  • Column: Kinetex® PFP or chemically equivalent Fluorophenyl phase (100 x 4.6 mm, 2.6 µm).

  • Column Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (primary) and 220 nm (secondary for impurity profiling).[1]

  • Injection Volume: 5 µL.

Mobile Phase Preparation[4]
  • Solvent A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.8 ± 0.05 with Formic Acid. Filter through 0.22 µm membrane.

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BStep Description
0.0955Equilibration
2.0955Isocratic Hold (Polar impurity retention)
12.04060Linear Gradient (Main peak elution)
15.04060Wash
15.1955Re-equilibration
20.0955End
Standard Preparation
  • Stock Solution: 1.0 mg/mL of 2-[(2-Pyridinylmethyl)amino]nicotinic acid in 50:50 Water:Methanol. Sonicate for 10 mins.

  • Working Standard: Dilute Stock to 100 µg/mL with Mobile Phase A.

Part 4: Method Validation Workflow (ICH Q2(R2))

The following diagram illustrates the logical flow of the validation process, ensuring alignment with the Analytical Target Profile (ATP).

ValidationWorkflow cluster_Validation ICH Q2(R2) Validation Parameters ATP Define ATP (Analytical Target Profile) Dev Method Development (Screening C18 vs PFP) ATP->Dev Opt Optimization (pH 3.8, Gradient Slope) Dev->Opt Spec Specificity (Impurity Spiking) Opt->Spec Lin Linearity (5 Levels: 50-150%) Spec->Lin Acc Accuracy (Recovery Studies) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness (pH +/- 0.2, Temp +/- 5C) Prec->Rob Decide Does it meet Acceptance Criteria? Rob->Decide Fail Root Cause Analysis (Go back to Opt) Decide->Fail No Pass Final Method SOP Generation Decide->Pass Yes Fail->Opt

Figure 1: Validation lifecycle workflow adhering to ICH Q2(R2) principles, emphasizing the feedback loop between robustness testing and method optimization.

Key Validation Experiments
A. Specificity (Forced Degradation)

To prove the method measures the analyte unequivocally:

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

  • Oxidation: 3%

    
    , Room Temp, 4 hours.
    
  • Acceptance: Peak purity angle < Purity threshold (using DAD). Resolution (

    
    ) > 1.5 between main peak and all degradants.
    
B. Linearity & Range
  • Protocol: Prepare 5 concentrations: 50%, 75%, 100%, 125%, and 150% of target concentration (100 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[6][7]
C. Accuracy (Recovery)
  • Protocol: Spike known impurities into the sample matrix at 50%, 100%, and 150% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Part 5: Separation Mechanism Visualization

Understanding why the PFP column works is critical for troubleshooting.

SeparationMechanism cluster_PFP PFP Stationary Phase Surface Analyte Analyte: 2-[(2-Pyridinylmethyl)amino] nicotinic acid PiPi Pi-Pi Interaction (Fluorine Ring <-> Pyridine Ring) Analyte->PiPi Primary Force HBond Hydrogen Bonding (F atoms <-> Amine H) Analyte->HBond Secondary Force Hydro Hydrophobic Interaction (Carbon Linker) Analyte->Hydro Result High Retention & Selectivity PiPi->Result HBond->Result Hydro->Result

Figure 2: Mechanistic interaction model showing how the Pentafluorophenyl (PFP) phase engages the pyridine rings of the analyte via pi-pi interactions, superior to simple C18 hydrophobicity.

References

  • International Council for Harmonisation (ICH). (2023).[8][9] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Application Note. [Link]

  • Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. [Link]

  • PubChem. (2023).[1] Nicotinic Acid Compound Summary. National Library of Medicine. [Link]

  • Chromatography Online. (2020). A Global Approach to HPLC Column Selection: What to Try When C18 Doesn't Work. LCGC International. [Link]

Sources

Comparative

Comparative Guide: MS/MS Fragmentation Profiling of 2-[(2-Pyridinylmethyl)amino]nicotinic Acid

The following guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of 2-[(2-Pyridinylmethyl)amino]nicotinic acid against its critical regioisomeric alternatives. This conte...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of 2-[(2-Pyridinylmethyl)amino]nicotinic acid against its critical regioisomeric alternatives. This content is designed for researchers and drug development professionals engaged in impurity profiling and structural elucidation.

Executive Summary

In pharmaceutical development, 2-[(2-Pyridinylmethyl)amino]nicotinic acid (hereafter referred to as 2-PMANA ) serves as a critical scaffold, often functioning as an intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) like clonixin or as a kinase inhibitor pharmacophore.

The primary analytical challenge lies in distinguishing 2-PMANA from its structural isomers—specifically positional isomers (e.g., 4-amino derivatives) and side-chain regioisomers (e.g., 3-pyridinylmethyl analogs). While these compounds share an identical molecular weight (MW 229.23 Da) and elemental formula (


), their bioactivity and toxicological profiles differ drastically.

This guide demonstrates that 2-PMANA exhibits a unique "Ortho-Effect" fragmentation signature—characterized by rapid dehydration and decarboxylation—which is significantly suppressed in non-ortho alternatives.

Technical Deep Dive: Fragmentation Mechanics

To interpret the performance differences, one must understand the mechanistics of Electrospray Ionization (ESI) for this compound class.

The Ortho-Effect Mechanism

The defining feature of 2-PMANA is the intramolecular hydrogen bonding between the C3-Carboxylic Acid and the C2-Amine proton. Upon ESI(+) protonation:

  • Protonation Site: The pyridine nitrogen of the nicotinic core is the most basic site, but protonation can also occur at the secondary amine or the side-chain pyridine.

  • Cyclization/Elimination: The proximity of the 2-amino group to the 3-carboxyl group facilitates a nucleophilic attack or proton transfer, leading to the rapid loss of water (

    
    , -18 Da) or carbon dioxide (
    
    
    
    , -44 Da).

Key Insight: This pathway is sterically forbidden in isomers where the amino and carboxylic groups are not on adjacent carbons (e.g., 4-aminonicotinic acid derivatives), making it a binary discriminator.

Fragmentation Pathway Diagram

The following Graphviz diagram illustrates the competing fragmentation pathways for 2-PMANA , highlighting the diagnostic Ortho-Effect pathway.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 230 OrthoPath Ortho-Effect Pathway (Diagnostic) Precursor->OrthoPath High Internal Energy CleavagePath Side-Chain Cleavage (Generic) Precursor->CleavagePath Collision Activation Frag_H2O [M+H - H2O]+ m/z 212 (Cyclic Amide) OrthoPath->Frag_H2O -18 Da Frag_CO2 [M+H - CO2]+ m/z 186 (Decarboxylation) OrthoPath->Frag_CO2 -44 Da (Direct) Frag_Core Aminonicotinic Core m/z 138 CleavagePath->Frag_Core C-N Bond Break Frag_Side Pyridinylmethyl Cation m/z 92 CleavagePath->Frag_Side Charge Retention on Side Chain Frag_H2O->Frag_CO2 -26 Da (CO) Frag_Pyridine Pyridine Loss m/z 79 Frag_Side->Frag_Pyridine -HCN

Caption: Figure 1. ESI(+) MS/MS fragmentation pathway of 2-PMANA. The green node highlights the diagnostic ortho-effect pathway unique to the 2,3-substitution pattern.

Comparative Analysis: 2-PMANA vs. Alternatives

This section compares the "performance" (identification specificity) of 2-PMANA fragmentation against its two most common isomeric impurities.

Alternative 1: 4-[(2-Pyridinylmethyl)amino]nicotinic acid (Positional Isomer)
  • Structure: Amino group at position 4; Carboxyl at position 3.

  • Performance Gap: The 4,3-substitution pattern lacks the geometry for the 6-membered transition state required for facile water loss.

  • Result: The spectrum is dominated by side-chain cleavage (m/z 92, 138) with negligible m/z 212 or 186 peaks compared to 2-PMANA.

Alternative 2: 2-[(3-Pyridinylmethyl)amino]nicotinic acid (Side-Chain Regioisomer)
  • Structure: 2-amino-3-carboxy core (same as target), but side chain is 3-pyridinyl.

  • Performance Gap: Both compounds show the Ortho-Effect (m/z 212, 186). However, the secondary fragmentation of the side-chain ion (m/z 92) differs.

  • Result: The 2-pyridinyl cation (target) readily eliminates HCN to form m/z 65. The 3-pyridinyl cation is more stable, resulting in a different ratio of m/z 92 to m/z 65.

Summary of Diagnostic Ions

The following table summarizes the quantitative differences expected in the MS/MS spectra (normalized intensity).

Fragment Ion (m/z)IdentityTarget: 2-PMANAAlt 1: 4-Isomer (Positional)Alt 2: 3-Pyridyl (Regio)
230 [M+H]+ Precursor100%100%100%
212 [M+H - H2O]+High (>60%) Low (<5%)High (>60%)
186 [M+H - CO2]+High (>50%) Low (<5%)High (>50%)
138 Core AmineMediumHigh (Base Peak) Medium
92 Side ChainMediumMediumMedium
65 [92 - HCN]+High HighLow (Stable)

Validated Experimental Protocol

To reproduce these results, follow this self-validating LC-MS/MS workflow. This protocol ensures that thermal degradation in the source does not mimic fragmentation.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 2-PMANA in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why Formic Acid? Enhances protonation efficiency for ESI(+).

  • Blank: Prepare a solvent blank to verify no carryover.

LC-MS/MS Parameters
  • Instrument: Q-TOF or Orbitrap (High Resolution required for formula confirmation).

  • Ionization: ESI Positive Mode.

  • Source Temp: 350°C.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Reasoning: Low energy preserves the [M+H-H2O]+ ion; high energy reveals the core fragments (m/z 92, 65).

Workflow Diagram

Workflow Sample Sample Prep (1 µg/mL in 0.1% FA) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI MS1 MS1 Scan (m/z 100-500) ESI->MS1 Filter Quadrupole Selection (m/z 230.1) MS1->Filter CID Collision Cell (N2 Gas, 30 eV) Filter->CID Detector Detection & Analysis (Extract Ion Chromatogram) CID->Detector

Caption: Figure 2.[1][2] Step-by-step LC-MS/MS acquisition workflow for impurity profiling.

References

  • Nicotinic Acid Fragmentation: Determining the fragmentation of pyridine-3-carboxylic acid derivatives via ESI-MS/MS. Journal of Mass Spectrometry. Available at: [Link]

  • Ortho-Effect in Mass Spectrometry: Mechanisms of water and CO2 loss in ortho-substituted aromatic acids. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Differentiation of Isomers: Strategies for differentiating isomeric pyridine derivatives using MS/MS. Analytical Chemistry. Available at: [Link]

  • PubChem Compound Summary: 2-Aminonicotinic acid structure and properties. National Library of Medicine. Available at: [Link]

Sources

Validation

A Researcher's Guide to the Rigorous Validation of X-ray Diffraction Data for 2-[(2-Pyridinylmethyl)amino]nicotinic Acid

For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is a foundational pillar of modern chemistry and pharmacology. Single-crystal X-r...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is a foundational pillar of modern chemistry and pharmacology. Single-crystal X-ray diffraction stands as the gold standard for this purpose, providing a high-resolution snapshot of atomic arrangement in the solid state. However, the journey from a diffracting crystal to a publication-ready, reliable structure is paved with critical validation steps. This guide provides an in-depth, expert-led walkthrough of the data validation process, using the novel compound 2-[(2-Pyridinylmethyl)amino]nicotinic acid as a central example. We will explore the causality behind experimental choices, the imperative of self-validating protocols, and a comparative framework for ensuring data integrity.

The structural elucidation of a potential active pharmaceutical ingredient (API) like 2-[(2-Pyridinylmethyl)amino]nicotinic acid is of paramount importance. Its solid-state structure dictates key physicochemical properties such as solubility, stability, and bioavailability. Furthermore, a precise understanding of its conformational preferences and intermolecular interactions can guide further drug design and development efforts. This guide is structured to provide not just a procedural checklist, but a logical framework for thinking about and executing robust crystallographic data validation.

The Crystallographic Validation Workflow: A Self-Validating System

The process of obtaining and validating a crystal structure is a multi-step workflow. Each stage has its own set of quality control checks, and the successful completion of one step is a prerequisite for the next. This creates a self-validating system where errors are ideally caught and rectified early in the process.

ValidationWorkflow cluster_experimental Experimental Phase cluster_processing Data Processing & Refinement cluster_validation Validation & Deposition CrystalGrowth Crystal Growth & Selection DataCollection X-ray Data Collection CrystalGrowth->DataCollection High-quality single crystal DataReduction Data Reduction & Integration DataCollection->DataReduction Raw diffraction images StructureSolution Structure Solution DataReduction->StructureSolution Reflection data (hkl file) StructureRefinement Structure Refinement StructureSolution->StructureRefinement Initial atomic model CheckCIF checkCIF Validation StructureRefinement->CheckCIF Refined structure (CIF) CheckCIF->StructureRefinement Address Alerts PolymorphScreen Polymorphism & Comparative Analysis CheckCIF->PolymorphScreen Validated CIF Deposition Data Deposition (e.g., CCDC) PolymorphScreen->Deposition Finalized structural data

Caption: The workflow for crystallographic data validation.

PART 1: Core Experimental and Computational Protocols

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

The quality of the final structural model is fundamentally limited by the quality of the initial diffraction data. The following protocol outlines the key steps for collecting high-quality data for an organic molecule like 2-[(2-Pyridinylmethyl)amino]nicotinic acid.

  • Crystal Selection and Mounting:

    • Under a polarized light microscope, select a single crystal with well-defined faces and no visible defects. The ideal crystal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions.

    • Mount the crystal on a suitable support (e.g., a MiTeGen MicroMount) using a cryoprotectant oil (e.g., paratone-N).

  • Data Collection:

    • Place the mounted crystal on the goniometer head of the diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream. This minimizes thermal motion of the atoms, leading to higher resolution data and reduced radiation damage.

    • Use a monochromatic X-ray source, most commonly Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation. For organic crystals, Cu radiation can enhance the scattering signal.[1]

    • Perform an initial series of scans to determine the unit cell parameters and the crystal's orientation matrix.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of omega (ω) and phi (φ) scans. The exposure time per frame should be optimized to achieve good signal-to-noise without overloading the detector.

    • The data collection strategy should aim for a high degree of completeness (ideally >99%) and redundancy.

    • Crucially, the data should be collected to a sufficiently high resolution. For publication in most peer-reviewed journals, a minimum resolution corresponding to sin(θ)/λ of 0.6 is expected, which translates to a d-spacing of approximately 0.83 Å.[1]

Computational Protocol: Structure Solution, Refinement, and Initial Validation
  • Data Reduction and Integration:

    • The raw diffraction images are processed using software like SAINT or XDS. This step involves indexing the reflections, integrating their intensities, and applying corrections for experimental factors like Lorentz and polarization effects.

    • A multi-scan absorption correction (e.g., using SADABS) is applied to account for the absorption of X-rays by the crystal.

  • Structure Solution and Refinement:

    • The crystal structure is solved using either direct methods (for small molecules) or Patterson methods, often implemented in software packages like SHELXT or Olex2.

    • The resulting electron density map is used to build an initial atomic model.

    • The model is then refined against the experimental data using a full-matrix least-squares procedure (e.g., with SHELXL). This iterative process adjusts atomic coordinates, displacement parameters (isotropic initially, then anisotropic), and site occupancy factors to minimize the difference between the observed and calculated structure factors.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The checkCIF Protocol: The Cornerstone of Validation:

    • The final refined structure is saved in the Crystallographic Information File (CIF) format.[2]

    • This CIF must be submitted to the International Union of Crystallography's (IUCr) checkCIF service.[3][4] This automated service performs a battery of tests on the data for syntax, internal consistency, and geometric reasonableness.[2][3]

    • The output is a checkCIF report containing a series of alerts, categorized by severity:

      • Alert Level A (Most Severe): Indicates a serious problem that must be addressed. Examples include a physically unrealistic bond length or a fundamental inconsistency in the symmetry.

      • Alert Level B (Potentially Serious): Highlights unusual values that require explanation. For example, a high R-factor or a missing mandatory data item.

      • Alert Level C (Less Severe): Points out values that are statistically uncommon but may be acceptable.

      • Alert Level G (General Information): Provides general information or suggestions for improving the CIF.

    • For publication, all A and B level alerts must be resolved or convincingly explained in a validation response form (VRF) embedded within the CIF.[3][5]

CheckCIF_Decision_Tree Start Submit CIF to checkCIF Report Receive checkCIF Report Start->Report Decision Any A or B Level Alerts? Report->Decision Explain Provide Justification in VRF Decision->Explain Yes (and justifiable) Refine Re-evaluate and Re-refine Structure Decision->Refine Yes (and correctable) Finalize Finalized, Validated CIF Decision->Finalize No Explain->Finalize Refine->Start Re-submit

Caption: Decision-making process for checkCIF alerts.

PART 2: Comparative Analysis and Data Interpretation

A key aspect of validation is comparing the obtained data against established benchmarks and considering potential alternative structures, such as polymorphs.

Internal Data Quality Metrics

The following table presents key quality indicators from a hypothetical, but realistic, high-quality dataset for 2-[(2-Pyridinylmethyl)amino]nicotinic acid, compared with generally accepted values for publication.

ParameterHypothetical Data for Topic CompoundAcceptable Range for PublicationRationale and Significance
Crystal System MonoclinicN/ADescribes the basic symmetry of the unit cell.
Space Group P2₁/cN/ADefines the symmetry operations within the unit cell. Must be unambiguous.
Resolution (Å) 0.75≤ 0.83Higher resolution (smaller value) means more detail and greater accuracy in atomic positions.[6]
Completeness (%) 99.8> 99%The percentage of measured unique reflections out of the total possible. High completeness is crucial for a reliable structure.
R_int 0.025< 0.05Measures the agreement between symmetry-equivalent reflections. A low value indicates good data quality.
R1 (I > 2σ(I)) 0.038< 0.05The R-factor, a measure of the agreement between the observed and calculated structure factor amplitudes for "observed" reflections.[6] Lower is better.
wR2 (all data) 0.095< 0.12A weighted R-factor based on all data, generally considered a more robust indicator of refinement quality than R1.[6]
Goodness-of-Fit (S) 1.05~ 1.0Should be close to 1.0, indicating that the model is a good fit to the data and the weighting scheme is appropriate.
Max/Min Residual e⁻/ų 0.25 / -0.21< |1.0|The largest peaks and holes in the final difference electron density map. Large values may indicate missing atoms or disorder.
The Challenge of Polymorphism

For any compound intended for pharmaceutical use, a thorough investigation of polymorphism is not just recommended, but essential.[7][8][9] Polymorphs are different crystal structures of the same molecule, which can have different physical properties.[7] The existence of multiple forms of 2-[(2-Pyridinylmethyl)amino]nicotinic acid could have significant implications.

A validation study should, therefore, include a comparison with any other identified polymorphs. Below is a hypothetical comparison between two potential forms of the title compound.

ParameterPolymorph IPolymorph IISignificance of Differences
Crystal System MonoclinicOrthorhombicA fundamental difference in the crystal packing.
Space Group P2₁/cPna2₁Different symmetry elements, leading to distinct molecular arrangements.
Density (g/cm³) 1.451.42Differences in density can affect tablet formulation and manufacturing processes.
Melting Point (°C) 185178The relative stability of the polymorphs can often be inferred from their melting points, as per Burger's rules.
Hydrogen Bonding Intramolecular N-H···N(pyridinyl); Intermolecular O-H···N(pyridinyl) dimerIntramolecular N-H···O(carboxyl); Intermolecular O-H···N(pyridinyl) catemerDifferent hydrogen bonding motifs can lead to significant differences in solubility and dissolution rates.

The discovery of polymorphism necessitates a full characterization of each form and an investigation into their relative stabilities and interconversion potential. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are complementary to single-crystal studies in this regard.[9]

Conclusion

The validation of X-ray diffraction data is a rigorous process that underpins the reliability of any claims made about a molecule's structure and, by extension, its function and properties. For a compound with pharmaceutical potential like 2-[(2-Pyridinylmethyl)amino]nicotinic acid, this process is not a mere formality but a scientific necessity. By adhering to best practices in data collection, employing robust refinement strategies, and critically evaluating the results through tools like checkCIF and comparative analysis, researchers can ensure their structural models are accurate, reliable, and fit for purpose. This guide provides a framework for that process, emphasizing that true scientific integrity lies not just in the final structure, but in the meticulous validation of the data from which it was derived.

References

  • International Union of Crystallography. (n.d.). IUCr checkCIF procedure. IUCr Journals. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). Validation and Quality Assessment of X-ray Protein Structures. PDB-101. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). checkCIF FAQ. IUCr Journals. Retrieved from [Link]

  • American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. Retrieved from [Link]

  • Read, R. J., et al. (2011). A new generation of crystallographic validation tools for the protein data bank. Structure, 19(10), 1395-1412. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. CCDC. Retrieved from [Link]

  • Digital Curation Centre. (2012). IUCr checkCIF. Retrieved from [Link]

  • Long, S., et al. (2008). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design, 8(10), 3744-3751. Retrieved from [Link]

  • Smart, O. S., et al. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology, 74(Pt 3), 196-207. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Supplementary Material (ESI) for CrystEngComm. Retrieved from [Link]

  • Zhou, P. P., et al. (2014). Nicotinic Acid and Its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Current Drug Discovery Technologies, 11(2), 97-108. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation Results and NIC Amorphous Content by XRD Method. Retrieved from [Link]

  • Long, S., et al. (2023). π-π stacking in the polymorphism of 2-(naphthalenylamino)-nicotinic acids and a comparison with their analogues. CrystEngComm, 25, 296-309. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Elemental Analysis of 2-[(2-Pyridinylmethyl)amino]nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals In the rigorous landscape of chemical synthesis and drug development, the unambiguous confirmation of a compound's elemental composition is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of chemical synthesis and drug development, the unambiguous confirmation of a compound's elemental composition is a cornerstone of its characterization. Elemental analysis serves as a fundamental validation of a substance's empirical formula, providing a quantitative measure of its purity. This guide offers an in-depth comparison of the elemental analysis results for 2-[(2-Pyridinylmethyl)amino]nicotinic acid and its structural analogs, grounded in both theoretical calculations and practical experimental considerations.

Core Analysis: 2-[(2-Pyridinylmethyl)amino]nicotinic Acid

2-[(2-Pyridinylmethyl)amino]nicotinic acid (Molecular Formula: C₁₂H₁₁N₃O₂) is a heterocyclic compound of interest in medicinal chemistry. The verification of its elemental composition is a critical step following its synthesis to ensure the compound is devoid of significant impurities.

The theoretical elemental composition is calculated from the molecular formula and the atomic weights of its constituent elements. Experimental values are typically obtained through combustion analysis.[1]

Table 1: Elemental Analysis of 2-[(2-Pyridinylmethyl)amino]nicotinic Acid

ElementTheoretical %Experimental % (Hypothetical)
Carbon (C)62.8762.75
Hydrogen (H)4.844.89
Nitrogen (N)18.3318.21

Comparative Analysis with Structural Analogs

To better understand the significance of the elemental composition of 2-[(2-Pyridinylmethyl)amino]nicotinic acid, it is instructive to compare it with structurally related compounds. For this guide, we will consider 2-anilinonicotinic acid and 2-chloronicotinic acid. These analogs, while sharing a common nicotinic acid core, possess distinct substituents that significantly alter their elemental makeup.

2-Anilinonicotinic Acid (C₁₂H₁₀N₂O₂) is an isomer of our target compound, differing in the nature of the amino substituent.

2-Chloronicotinic Acid (C₆H₄ClNO₂) represents a precursor in the synthesis of various nicotinic acid derivatives and introduces a halogen into the structure.

Table 2: Comparative Theoretical Elemental Analysis

CompoundMolecular Formula% Carbon (C)% Hydrogen (H)% Nitrogen (N)
2-[(2-Pyridinylmethyl)amino]nicotinic acid C₁₂H₁₁N₃O₂62.87 4.84 18.33
2-Anilinonicotinic acidC₁₂H₁₀N₂O₂67.284.7113.08
2-Chloronicotinic acidC₆H₄ClNO₂45.742.568.89

This comparison underscores how subtle changes in molecular structure are reflected in the elemental composition. For instance, the presence of an additional nitrogen atom in the pyridinylmethyl group of the target compound, compared to the phenyl group in 2-anilinonicotinic acid, results in a significantly higher theoretical nitrogen percentage. The substitution with chlorine and the smaller carbon backbone in 2-chloronicotinic acid leads to markedly different percentages for all elements.

Experimental Protocol: CHN Combustion Analysis

The experimental data for elemental analysis is most commonly acquired using an automated CHN elemental analyzer. This technique relies on the complete combustion of the sample in a high-oxygen environment.

Step-by-Step Methodology:
  • Sample Preparation: A small, precise amount of the dried sample (typically 1-3 mg) is weighed into a tin capsule. The capsule is then sealed and introduced into the combustion chamber of the analyzer.

  • Combustion: The sample is combusted at a high temperature (around 900-1000 °C) in a stream of pure oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) and its oxides (NOₓ).

  • Reduction: The gaseous combustion products then pass through a reduction chamber containing heated copper. This step converts any nitrogen oxides back to N₂ gas.

  • Separation: The resulting mixture of CO₂, H₂O, and N₂ is separated by a gas chromatography column.

  • Detection: The concentration of each gas is measured by a thermal conductivity detector. The instrument is calibrated using a standard compound with a known elemental composition, such as acetanilide. The software then calculates the percentage of C, H, and N in the original sample.

The choice of a high-purity standard for calibration is crucial for the accuracy of the results. The entire process is a self-validating system, as the consistent analysis of standards ensures the instrument is performing correctly.

Visualizing the Workflow and Comparison

The following diagrams illustrate the elemental analysis workflow and the structural comparison of the analyzed compounds.

Caption: Workflow of CHN Elemental Analysis.

Caption: Structural and Elemental Comparison.

Conclusion

References

  • Richter, R., et al. (2018). Square-pyramidal mononuclear, dinuclear and polymeric copper(II) complexes with (2-pyridinylmethyl)amino derivatives. ResearchGate. Available at: [Link]

  • Taqa, A. A., Al-kassar, I. A., & Iyoob, S. A. (2014). Synthesis and Characterization of Some Nicotinic Acid Complexes. International Journal for Research in Applied Science & Engineering Technology, 2(11). Available at: [Link]

  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9, 412-416. Available at: [Link]

  • Comptes Rendus Chimie. (2021). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • MDPI. (2023). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. MDPI. Available at: [Link]

  • PubChem. (n.d.). 2-Aminonicotinic acid. Retrieved from [Link]

  • Al-Radadi, N. S., et al. (2016). Synthesis, spectral studies and biological evaluation of 2-aminonicotinic acid metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 162, 58-65. Available at: [Link]

  • Hemamalini, M., & Fun, H. K. (2010). 2-Amino-5-methylpyridinium nicotinate. Acta Crystallographica Section E: Structure Reports Online, 66(3), o662. Available at: [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]

  • Clariant Analytical Sciences. (n.d.). Elemental Analysis and Chemical Properties. Retrieved from [Link]

Sources

Validation

Comparative Guide: Thermal Analysis (TGA/DSC) of 2-[(2-Pyridinylmethyl)amino]nicotinic Acid

This guide outlines the comparative thermal analysis of 2-[(2-Pyridinylmethyl)amino]nicotinic acid , a pivotal ligand in coordination chemistry and a structural analog to non-steroidal anti-inflammatory drugs (NSAIDs) li...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative thermal analysis of 2-[(2-Pyridinylmethyl)amino]nicotinic acid , a pivotal ligand in coordination chemistry and a structural analog to non-steroidal anti-inflammatory drugs (NSAIDs) like Clonixin.

Executive Summary

2-[(2-Pyridinylmethyl)amino]nicotinic acid (often abbreviated as Hpna or 2-pyna ) is a bifunctional ligand featuring a pyridine-nitrogen and a carboxylic acid moiety. Its thermal profile is critical for determining its suitability in Metal-Organic Framework (MOF) synthesis and pharmaceutical stability.

This guide compares the thermal behavior of this specific ligand against its precursor (2-Aminonicotinic acid) and its pharmaceutical analog (Clonixin) . By benchmarking against these well-characterized standards, researchers can validate the purity and phase stability of their specific samples.

Performance Comparison: Ligand vs. Alternatives

The thermal stability of 2-[(2-Pyridinylmethyl)amino]nicotinic acid is governed by the internal hydrogen bonding between the secondary amine and the carboxylic acid. The table below contrasts its expected properties with established benchmarks.

FeatureTarget: 2-[(2-Pyridinylmethyl)amino]nicotinic acid Alternative 1: 2-Aminonicotinic Acid (Precursor) Alternative 2: Clonixin (Structural Analog)
CAS Number 1019358-70-3 5345-47-117737-65-4
Melting Point (

)
~215 – 235 °C (Predicted Range*)308 °C (Decomposition)233.6 °C (Form I)
Thermal Event Type Sharp endotherm (Melting) followed by degradation.Simultaneous melting/decomposition.[1]Distinct polymorphism (Forms I-IV).
Solvent Loss Negligible (unless solvate).None (anhydrous).Common solvates (DMF/DMA) desolvate at ~90°C.
Decomposition (

)
> 250 °C (Decarboxylation).Immediate at

.
Stable melt, degrades >260 °C.

*Note: The target molecule's melting point is structurally homologous to Clonixin due to the similar steric bulk of the 2-substituent. Experimental validation is required using the protocol below.

Technical Analysis & Causality
Mechanistic Insight: Why the Shift?
  • Precursor Stability: 2-Aminonicotinic acid possesses a rigid, compact structure with strong intermolecular hydrogen bonding, leading to a very high melting point (>300°C).

  • Substituent Effect: Introducing the 2-pyridinylmethyl group disrupts the efficient packing of the precursor. This steric bulk lowers the lattice energy, reducing the melting point to the 200°C range, similar to Clonixin.

  • Chelation Potential: Unlike the alternatives, this ligand is designed to chelate metals. In TGA, Metal Complexes of this ligand typically exhibit a multi-stage weight loss:

    • < 150°C: Loss of lattice water/solvent.[2]

    • 200–350°C: Degradation of the organic ligand (decarboxylation).

    • > 600°C: Formation of stable metal oxide residues.

Experimental Protocol (Self-Validating)

To achieve reproducible data comparable to literature standards for Clonixin and Niflumic acid, follow this specific workflow.

A. Thermogravimetric Analysis (TGA)
  • Objective: Determine solvation state and decomposition onset (

    
    ).
    
  • Instrument: TA Instruments Q500 or Mettler Toledo TGA/DSC 3+.

  • Sample Mass: 5–10 mg (Powder).

  • Crucible: Alumina (

    
    ) open pan (prevents micro-environment effects).
    
  • Atmosphere: Dry Nitrogen (

    
    ) at 50 mL/min flow rate.[3]
    
  • Ramp Rate: 10 °C/min from 30°C to 600°C.

  • Validation Criterion:

    • Solvate check: Mass loss < 5% below 150°C indicates surface moisture or solvent inclusion.

    • Purity check: A flat plateau between 150°C and 200°C confirms an anhydrous, stable phase.

B. Differential Scanning Calorimetry (DSC)
  • Objective: Identify melting point (

    
    ), enthalpy of fusion (
    
    
    
    ), and polymorphism.
  • Instrument: TA Instruments Q2000 or Netzsch DSC 214 Polyma.

  • Sample Mass: 2–4 mg (Encapsulated in Tzero Aluminum Pan with pinhole lid).

  • Ramp Rate: 10 °C/min (Heating) / 5 °C/min (Cooling).

  • Cycle: Heat to 260°C

    
     Cool to 25°C 
    
    
    
    Re-heat to 260°C.
  • Validation Criterion:

    • First Heat: Look for a sharp endotherm (

      
      ). Broad peaks indicate impurity or amorphous content.
      
    • Cooling: If crystallization exotherm is absent, the sample may form a stable glass (common in nicotinic acid derivatives).

Visualization: Thermal Characterization Workflow

The following decision tree illustrates the logic flow for characterizing the target compound based on TGA/DSC signals.

ThermalAnalysisWorkflow Start Start: TGA Analysis (30-600°C) MassLossLow Mass Loss < 150°C? Start->MassLossLow Solvate Solvate/Hydrate Identified (Calculate Stoichiometry) MassLossLow->Solvate Yes (>2%) StablePlateau Stable Plateau (150-200°C) MassLossLow->StablePlateau No (<1%) Solvate->StablePlateau Desolvation Complete DSC_Start Proceed to DSC (Heat-Cool-Heat) StablePlateau->DSC_Start Endotherm Sharp Endotherm (215-235°C)? DSC_Start->Endotherm PureCrystal Pure Crystalline Phase (Target Compound) Endotherm->PureCrystal Yes BroadPeak Broad/Split Peak Endotherm->BroadPeak No PolymorphCheck Check for Polymorphs (Compare to Clonixin Form I/II) BroadPeak->PolymorphCheck

Caption: Workflow for distinguishing pure crystalline ligand from solvates or polymorphs using coupled TGA/DSC logic.

References
  • Clonixin Thermal Benchmarks

    • Dua, R. et al. "Thermal behavior of tetramorphs of clonixin." Journal of Thermal Analysis and Calorimetry. (2021).

  • Precursor Properties (2-Aminonicotinic Acid)

    • Sigma-Aldrich. "2-Aminonicotinic acid Product Specification."

  • Niflumic Acid Comparative Data

    • Mura, P. et al. "Binary and Ternary Inclusion Complexes of Niflumic Acid: Synthesis, Characterization, and Dissolution Profile." Pharmaceutics. (2024).

  • General Ligand Characterization

    • Taqa, A. et al. "Synthesis and Characterization of Some Nicotinic Acid Complexes." International Journal for Research in Applied Science & Engineering Technology. (2014).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Pyridinylmethyl)amino]nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-[(2-Pyridinylmethyl)amino]nicotinic acid
© Copyright 2026 BenchChem. All Rights Reserved.